Product packaging for Canlitinib(Cat. No.:CAS No. 2222730-78-9)

Canlitinib

Cat. No.: B15139424
CAS No.: 2222730-78-9
M. Wt: 619.6 g/mol
InChI Key: PCKYITPVOLEZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canlitinib (CAS 2222730-78-9) is a small-molecule tyrosine kinase inhibitor with potential anti-angiogenic and antineoplastic activities . Its primary research value lies in simultaneously targeting the oncoprotein c-Met (hepatocyte growth factor receptor, HGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . In research models, this compound disrupts c-Met- and VEGFR2-dependent signal transduction pathways, which are crucial for tumor cell proliferation, survival, invasion, and metastasis . The inhibition of VEGFR2 also plays a key role in suppressing tumor angiogenesis . With a molecular formula of C33H31F2N3O7 and a molecular weight of 619.61 g/mol, this compound is suitable for in vitro studies . The maximum clinical trial phase reported for this compound is Phase II . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31F2N3O7 B15139424 Canlitinib CAS No. 2222730-78-9

Properties

CAS No.

2222730-78-9

Molecular Formula

C33H31F2N3O7

Molecular Weight

619.6 g/mol

IUPAC Name

6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid

InChI

InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40)

InChI Key

PCKYITPVOLEZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anlotinib in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Canlitinib" did not yield specific results. Based on the context of the query and the similarity in nomenclature, this technical guide focuses on Anlotinib , a multi-targeted tyrosine kinase inhibitor with extensive research and clinical data in solid tumors.

Executive Summary

Anlotinib is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity across a range of solid tumors.[1][2][3] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[2][3] This dual targeting of the tumor vasculature and cancer cells themselves underpins its efficacy in various cancer types, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, and renal cell carcinoma.[2] This guide provides a comprehensive overview of the molecular mechanisms of Anlotinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Anlotinib's therapeutic effect is derived from its ability to simultaneously block several key signaling pathways implicated in tumor growth, metastasis, and angiogenesis.[2][3]

Inhibition of Angiogenesis

A primary mechanism of Anlotinib is the potent inhibition of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[2] This is achieved through the targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2 and VEGFR3.[2][3] Preclinical studies have shown that Anlotinib is a highly potent inhibitor of VEGFR2/KDR and VEGFR3.[3]

Inhibition of Tumor Cell Proliferation and Survival

In addition to its anti-angiogenic effects, Anlotinib directly inhibits the proliferation and survival of tumor cells by targeting several other key RTKs:[3]

  • Fibroblast Growth Factor Receptors (FGFR1-4): Dysregulation of the FGF/FGFR signaling axis is linked to aggressive cancer phenotypes and resistance to chemotherapy.[3] Anlotinib effectively inactivates FGFR1-4.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFRα/β): These receptors are involved in tumor growth and angiogenesis.

  • c-Kit: A proto-oncogene that, when mutated or overexpressed, can drive tumor growth.

  • Ret: Another proto-oncogene implicated in various cancers.

Preclinical findings also indicate that Anlotinib has activity against tumor cells with mutations in PDGFRα, c-Kit, Met, and the epidermal growth factor receptor (EGFR).[3]

Signaling Pathways Modulated by Anlotinib

The multi-targeted nature of Anlotinib leads to the simultaneous blockade of several downstream signaling cascades critical for cancer cell function.

VEGFR Signaling Pathway

Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Anlotinib inhibits the initial autophosphorylation step, thereby blocking these downstream effects.

VEGFR_Pathway VEGFR Signaling Pathway Inhibition by Anlotinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Anlotinib Anlotinib Anlotinib->VEGFR PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

Caption: Anlotinib inhibits VEGFR signaling, blocking angiogenesis.

FGFR Signaling Pathway

Similar to VEGFR, the binding of FGF to its receptor leads to dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-Akt, promoting cell proliferation, survival, and differentiation. Anlotinib's inhibition of FGFR blocks these oncogenic signals.

FGFR_Pathway FGFR Signaling Pathway Inhibition by Anlotinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Anlotinib Anlotinib Anlotinib->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Anlotinib blocks FGFR signaling, inhibiting tumor cell growth.

Quantitative Data from Clinical Studies

The clinical efficacy of Anlotinib, both as a monotherapy and in combination, has been evaluated in numerous studies across various solid tumors.

Anlotinib in Combination with Anti-PD-1 Inhibitors in Advanced Solid Tumors (Retrospective Study)[2][4]
Efficacy EndpointValue
Objective Response Rate (ORR)25.4%
Complete Response (CR)1.6%
Partial Response (PR)23.8%
Stable Disease (SD)39.7%
Progressive Disease (PD)34.9%
Disease Control Rate (DCR)65.1%
Median Progression-Free Survival (PFS)7.0 months
Median Overall Survival (OS)Not Reached
Cadonilimab (PD-1/CTLA-4 bispecific antibody) plus Anlotinib as First-Line Treatment in Advanced NSCLC (Phase Ib/II Study)[5][6]
Efficacy EndpointValue
Overall Objective Response Rate (ORR)53.6%
Disease Control Rate (DCR)92.8%
Median Progression-Free Survival (PFS)8.8 months (for 15 mg/kg Q3W)
Anlotinib in Combination with Sintilimab in Advanced Non-Clear Cell Renal Cell Carcinoma (Phase 2 Study)[7]
Efficacy EndpointValue
Objective Response Rate (ORR)52.9%
Disease Control Rate (DCR)94.1%
Median Progression-Free Survival (PFS)15.1 months

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research institutions, the general methodologies employed in the clinical evaluation of Anlotinib can be summarized.

Patient Eligibility and Study Design (General)
  • Inclusion Criteria: Patients typically have histologically confirmed advanced solid tumors, have received prior lines of systemic therapy, have measurable disease according to RECIST v1.1, and an adequate Eastern Cooperative Oncology Group (ECOG) performance status (usually 0-2).[2]

  • Exclusion Criteria: Often include previous treatment with Anlotinib, active or symptomatic brain metastases, and uncontrolled autoimmune diseases.[2]

  • Treatment Regimen: Anlotinib is orally administered, often in a cyclical manner (e.g., 12 mg once daily for 14 days, followed by a 7-day break).[4] Combination therapies involve the co-administration of immunotherapy agents like PD-1 inhibitors at standard doses and schedules.[4]

Efficacy and Safety Assessment
  • Tumor Response: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 through imaging (CT or MRI) at baseline and regular intervals during treatment.[2]

  • Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Overcoming Resistance to EGFR-TKIs

In the context of NSCLC, acquired resistance to EGFR-TKIs is a significant clinical challenge. Anlotinib has shown promise in overcoming this resistance, particularly in cases without the T790M mutation.[1] Studies have indicated that overexpression of FGFR1 can be a mechanism of acquired resistance to EGFR-TKIs.[1] By inhibiting FGFR1, Anlotinib can suppress the growth of EGFR-TKI-resistant NSCLC cells.[1]

Resistance_Workflow Anlotinib in Overcoming EGFR-TKI Resistance cluster_tumor_cell EGFR-Mutant NSCLC Cell cluster_resistance Acquired Resistance cluster_intervention Anlotinib Intervention EGFR_TKI EGFR-TKI EGFR Mutant EGFR EGFR_TKI->EGFR Inhibits FGFR1_Overexpression FGFR1 Overexpression EGFR_TKI->FGFR1_Overexpression Leads to Proliferation_Initial Inhibition of Proliferation Bypass_Signaling Bypass Signaling (e.g., via FGFR1) FGFR1_Overexpression->Bypass_Signaling Tumor_Growth Renewed Tumor Growth Bypass_Signaling->Tumor_Growth Anlotinib Anlotinib FGFR1 FGFR1 Anlotinib->FGFR1 Inhibits Inhibition_Growth Inhibition of Resistant Tumor Growth

Caption: Anlotinib overcomes EGFR-TKI resistance by inhibiting FGFR1.

Conclusion

Anlotinib represents a significant advancement in the treatment of solid tumors, primarily through its multi-targeted inhibition of key signaling pathways involved in angiogenesis and tumor cell proliferation. Its efficacy, both as a monotherapy and in combination with immunotherapy, has been demonstrated in various clinical settings. The ability of Anlotinib to overcome resistance to other targeted therapies further highlights its potential as a valuable component of the oncologist's armamentarium. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to further enhance its anti-tumor activity.

References

Canlitinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canlitinib (also known as KC1036) is a novel, orally administered multi-kinase inhibitor demonstrating significant therapeutic potential through its potent inhibition of AXL receptor tyrosine kinase, alongside Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and MET kinase. This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, with a core focus on its mechanism of action as an AXL inhibitor. This document details its biochemical activity, in vitro and in vivo efficacy in cancer models, and summarizes the available clinical trial information. Methodologies for key experimental procedures are provided to facilitate reproducibility and further investigation.

Introduction to AXL and its Role in Cancer

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors. Activation of AXL by its ligand, growth arrest-specific 6 (Gas6), triggers a downstream signaling cascade that plays a crucial role in various aspects of cancer progression, including cell survival, proliferation, migration, invasion, and resistance to therapy. Overexpression of AXL is observed in a multitude of human cancers and is often correlated with a poor prognosis. Consequently, AXL has emerged as a compelling target for anticancer drug development.

This compound: A Multi-Kinase Inhibitor Targeting AXL

This compound is a small molecule inhibitor designed to target multiple receptor tyrosine kinases implicated in tumorigenesis and angiogenesis. Its primary targets include AXL, VEGFR2, and MET. The simultaneous inhibition of these key signaling pathways provides a multi-pronged approach to cancer therapy, addressing tumor cell proliferation, survival, and the tumor microenvironment.

Biochemical Potency

In vitro kinase assays have demonstrated this compound's potent inhibitory activity against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
AXL 15.0
VEGFR26.8
MET14.6

Preclinical Efficacy of this compound

The antitumor activity of this compound has been evaluated in preclinical models of Ewing Sarcoma, a rare and aggressive bone and soft tissue cancer.

In Vitro Studies
  • Cell Viability: this compound demonstrated potent dose-dependent inhibition of cell viability in Ewing Sarcoma cell lines.

  • Colony Formation: Treatment with this compound significantly reduced the colony-forming ability of Ewing Sarcoma cells, indicating an inhibitory effect on their long-term proliferative capacity.

  • Apoptosis and Cell Cycle Arrest: this compound was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in Ewing Sarcoma cells.

In Vivo Studies

In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Ewing Sarcoma, this compound exhibited superior tumor growth inhibition compared to standard-of-care chemotherapeutics and other multi-kinase inhibitors.

Clinical Development of this compound

This compound is currently undergoing clinical evaluation for various solid tumors.

Ewing Sarcoma

A clinical trial is underway to evaluate the safety and efficacy of this compound in adolescent patients with advanced Ewing Sarcoma (NCT04802276).

Advanced Esophageal Squamous Cell Carcinoma

While direct clinical trial data for this compound in esophageal squamous cell carcinoma (ESCC) is not yet widely published, the clinical development of anlotinib, a structurally and mechanistically similar multi-kinase inhibitor, provides valuable insights. A phase 2 clinical trial of anlotinib in patients with advanced ESCC (NCT02649361) demonstrated a statistically significant improvement in progression-free survival compared to placebo. Given the shared targets, this suggests a potential therapeutic avenue for this compound in this indication.

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The following diagram illustrates the canonical AXL signaling pathway, which is inhibited by this compound.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K Activates Migration Cell Migration & Invasion AXL->Migration Resistance Therapy Resistance AXL->Resistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AXL Inhibits

Caption: AXL signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines a typical workflow for determining the IC50 value of an inhibitor against a target kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and this compound dilutions Start->PrepareReagents Incubate Incubate Kinase and this compound PrepareReagents->Incubate AddSubstrate Add Substrate and ATP to initiate reaction Incubate->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data and Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Xenograft Tumor Model

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Xenograft_Workflow Start Start InjectCells Inject Cancer Cells into Immunocompromised Mice Start->InjectCells TumorGrowth Allow Tumors to Establish and Grow InjectCells->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize AdministerDrug Administer this compound or Vehicle Control Randomize->AdministerDrug Monitor Monitor Tumor Volume and Body Weight AdministerDrug->Monitor Monitor->AdministerDrug Continue Dosing Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitor->Endpoint Analyze Harvest Tumors and Analyze (e.g., Histology, Biomarkers) Endpoint->Analyze Yes End End Analyze->End

The Role of FLT3 Inhibition in Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, driving leukemogenesis and conferring a poor prognosis.[1][2][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This technical guide provides an in-depth overview of the FLT3 signaling pathway, the mechanism of action of FLT3 inhibitors, and the preclinical and clinical landscape of this important class of targeted therapies. While the initial query focused on "Canlitinib," literature primarily identifies it as a multi-kinase inhibitor targeting VEGFR2, MET, and AXL, with some FLT3 activity, but it is not a central agent in leukemia research.[7] This document will, therefore, focus on the broader class of FLT3 inhibitors, using well-characterized examples to illustrate key principles.

The FLT3 Signaling Pathway in Leukemia

The FLT3 receptor is a member of the class III receptor tyrosine kinase family.[6] In normal hematopoiesis, the binding of its ligand (FL) to the extracellular domain induces receptor dimerization and subsequent trans-phosphorylation of tyrosine residues in the activation loop.[2] This activation triggers a cascade of downstream signaling pathways, including:

  • RAS/MEK/ERK pathway: Promotes cell proliferation and survival.[6]

  • PI3K/Akt pathway: Mediates cell survival, proliferation, and growth.[6]

  • STAT5 pathway: Crucial for cell proliferation and anti-apoptotic signals, particularly activated by mutant FLT3.[2]

In AML, activating mutations in FLT3 lead to ligand-independent dimerization and constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival.[2]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_stat_pathway STAT5 Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Ligand Binding & Dimerization RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Proliferation STAT5->Survival

Figure 1: Simplified FLT3 Signaling Pathway.

Mechanism of Action of FLT3 Inhibitors

FLT3 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and a reduction in the proliferation of leukemic cells harboring FLT3 mutations.

First-generation FLT3 inhibitors, such as midostaurin, are multi-kinase inhibitors, targeting other kinases like KIT and PDGFR in addition to FLT3.[8] Second-generation inhibitors, including gilteritinib and quizartinib, are more potent and selective for FLT3.[5]

Quantitative Data on FLT3 Inhibitors

The following table summarizes key quantitative data for representative FLT3 inhibitors. It is important to note that specific values can vary depending on the experimental system and cell lines used.

InhibitorTypeIC50 (FLT3-ITD)IC50 (FLT3-TKD)Key Clinical Trial
Midostaurin First-generation~10 nM~10 nMRATIFY (NCT00651261)[5]
Gilteritinib Second-generation<1 nM<1 nMADMIRAL (NCT02421939)[4][9]
Quizartinib Second-generation~1 nM>100 nMQuANTUM-R (NCT02039726)

Key Experimental Protocols

In Vitro Kinase Assay for FLT3 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.

Methodology:

  • Reagents: Recombinant human FLT3 kinase domain, ATP, a suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide), and the test inhibitor.

  • Procedure:

    • The FLT3 enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of an FLT3 inhibitor on the proliferation of leukemia cells harboring FLT3 mutations.

Methodology:

  • Cell Lines: Use of human leukemia cell lines with endogenous FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD).

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the FLT3 inhibitor.

    • The cells are incubated for a period of 48-72 hours.

    • Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay FLT3 Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Leukemia Cell Lines) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Proliferation->Apoptosis_Assay Xenograft Mouse Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft PDX Patient-Derived Xenograft (PDX) (Efficacy in Primary Samples) Xenograft->PDX Phase_I Phase I (Safety & PK/PD) PDX->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy) Phase_II->Phase_III

Figure 2: Drug Development Workflow for FLT3 Inhibitors.

Resistance Mechanisms to FLT3 Inhibitors

Despite the promising activity of FLT3 inhibitors, the development of resistance is a significant clinical challenge.[4] Mechanisms of resistance can be broadly categorized as:

  • On-target resistance: Acquisition of secondary mutations in the FLT3 kinase domain, such as the F691L "gatekeeper" mutation, which can interfere with drug binding.

  • Off-target resistance: Activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK pathway.[1]

  • Microenvironment-mediated resistance: Stromal cells in the bone marrow microenvironment can secrete factors that promote the survival of leukemia cells despite FLT3 inhibition.[4]

Future Directions

The development of novel FLT3 inhibitors and combination strategies is ongoing to overcome resistance and improve patient outcomes. Areas of active research include:

  • Development of next-generation inhibitors: Designing inhibitors that can overcome known resistance mutations.

  • Combination therapies: Combining FLT3 inhibitors with standard chemotherapy, other targeted agents (e.g., BCL-2 inhibitors, IDH inhibitors), or immunotherapy.

  • Maintenance therapy: Investigating the role of FLT3 inhibitors as maintenance therapy after chemotherapy or stem cell transplantation to prevent relapse.[4]

Conclusion

The targeting of FLT3 has represented a significant advancement in the treatment of AML. A deep understanding of the FLT3 signaling pathway, the mechanisms of action of FLT3 inhibitors, and the pathways of resistance is crucial for the continued development of more effective therapies for patients with FLT3-mutated leukemia. While the specific agent "this compound" is not prominently featured in the context of leukemia, the principles outlined in this guide for the broader class of FLT3 inhibitors provide a solid foundation for researchers and clinicians in the field.

References

Anlotinib: A Technical Guide to a Potent VEGFR2 Antagonist in Anti-Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anlotinib is a novel, orally administered small molecule tyrosine kinase inhibitor (TKI) that potently targets multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Its primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking the VEGFR signaling pathway, Anlotinib effectively suppresses the formation of new blood vessels, thereby inhibiting tumor growth and metastasis. This technical guide provides an in-depth overview of Anlotinib, focusing on its core function as a VEGFR2 antagonist. It includes a summary of its inhibitory activity, preclinical and clinical pharmacokinetic and efficacy data, detailed experimental protocols for key assays, and a schematic of its synthesis.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a central regulator of angiogenesis. Consequently, targeting this pathway has become a cornerstone of modern cancer therapy. Anlotinib has emerged as a significant multi-targeting TKI with a broad spectrum of anti-tumor activity, primarily attributed to its potent anti-angiogenic effects.

Mechanism of Action: VEGFR2 Inhibition

Anlotinib exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the VEGFR2 tyrosine kinase domain. This binding event inhibits the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The inhibition of VEGFR2 by Anlotinib leads to a reduction in tumor microvessel density, normalization of the tumor vasculature, and ultimately, suppression of tumor growth.

VEGFR2 Signaling Pathway Inhibition

The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. Anlotinib's inhibition of VEGFR2 phosphorylation effectively blocks these cascades.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive Dimer) VEGF->VEGFR2_inactive Binds VEGFR2_active p-VEGFR2 (Active Dimer) VEGFR2_inactive->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activates PI3K PI3K VEGFR2_active->PI3K Activates p_PLCg p-PLCγ PLCg->p_PLCg p_PI3K p-PI3K PI3K->p_PI3K PKC PKC p_PLCg->PKC Akt Akt p_PI3K->Akt p_PKC p-PKC PKC->p_PKC p_Akt p-Akt Akt->p_Akt MAPK MAPK/ERK p_PKC->MAPK mTOR mTOR p_Akt->mTOR p_MAPK p-MAPK/ERK MAPK->p_MAPK p_mTOR p-mTOR mTOR->p_mTOR Proliferation Endothelial Cell Proliferation, Migration, Survival p_MAPK->Proliferation p_mTOR->Proliferation Anlotinib Anlotinib Anlotinib->VEGFR2_active Inhibits Autophosphorylation

Figure 1: Anlotinib's inhibition of the VEGFR2 signaling cascade.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Anlotinib demonstrates high potency and selectivity for VEGFR2 compared to a panel of other tyrosine kinases.

Kinase TargetIC50 (nmol/L)
VEGFR2 <1 (specifically 0.2) [1]
VEGFR30.7[1]
VEGFR126.9[1]
c-Kit14.8[1]
PDGFRβ115.0[1]
FGFR1-
c-Met>2000
c-Src>2000
EGFR>2000
HER2>2000
Preclinical Pharmacokinetics

Anlotinib exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral absorption and a long terminal half-life in dogs.[2][3][4]

SpeciesDose (mg/kg)RouteBioavailability (%)Tmax (h)Cmax (ng/mL)t1/2 (h)
Rat3Oral28-581.0-2.0150-2005.1 ± 1.6
Dog1Oral41-772.0-4.0100-15022.8 ± 11.0
Mouse------
In Vivo Antitumor Efficacy

Anlotinib has demonstrated broad and potent antitumor activity in a variety of human tumor xenograft models.

Tumor ModelDose (mg/kg/day)Tumor Growth Inhibition (%)Reference
SW620 (Colon)383[1]
U-87MG (Glioblastoma)355[1]
Caki-1 (Renal)380[1]
Calu-3 (Lung)391 (regression)[1]
SK-OV-3 (Ovarian)397 (regression)[1]
A549EGFP (Lung)3Significant inhibition
Sarcoma PDX3Significant inhibition[5]
975A2 (Neuroblastoma)6Significant inhibition[6]
9464D (Neuroblastoma)6Significant inhibition[6]
A2780 CIS (Ovarian)-Significant inhibition[7]

Experimental Protocols

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Anlotinib against VEGFR2 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant VEGFR2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Anlotinib dilutions Plate Add to 96-well plate: 1. Anlotinib/Vehicle 2. VEGFR2 enzyme Reagents->Plate Incubate1 Pre-incubate at RT Plate->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop reaction (e.g., add EDTA) Incubate2->Stop Detection_reagent Add detection reagent (e.g., Kinase-Glo® Max) Stop->Detection_reagent Read Measure luminescence Detection_reagent->Read Calculate Calculate % inhibition Read->Calculate IC50 Determine IC50 value Calculate->IC50

Figure 2: Workflow for an in vitro VEGFR2 kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of Anlotinib in DMSO. Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

  • Assay Plate Setup: Add diluted Anlotinib or vehicle (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant human VEGFR2 kinase to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add a detection reagent, such as Kinase-Glo® Max, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each Anlotinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

HUVEC Tube Formation Assay

This assay assesses the ability of Anlotinib to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Matrigel Coat 96-well plate with Matrigel® Seed Seed HUVECs onto Matrigel® Matrigel->Seed Cells Prepare HUVEC suspension with Anlotinib/Vehicle Cells->Seed Incubate Incubate for 4-18 hours Seed->Incubate Image Image tube formation (microscopy) Incubate->Image Quantify Quantify tube length, branch points, etc. Image->Quantify

Figure 3: Workflow for the HUVEC tube formation assay.

Detailed Methodology:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.

  • Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in a basal medium containing a low percentage of serum and the desired concentrations of Anlotinib or vehicle.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Imaging and Analysis: Observe the formation of capillary-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of Anlotinib in a mouse xenograft model.

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Inject Inject tumor cells subcutaneously into immunodeficient mice Monitor Monitor tumor growth Inject->Monitor Randomize Randomize mice into treatment groups (Vehicle, Anlotinib) Monitor->Randomize Treat Administer treatment daily (oral gavage) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Sacrifice Sacrifice mice at study endpoint Measure->Sacrifice Excise Excise and weigh tumors Sacrifice->Excise Analyze Analyze tumors (e.g., IHC for CD31) Excise->Analyze

Figure 4: Workflow for an in vivo tumor xenograft study.

Detailed Methodology:

  • Cell Culture and Implantation: Culture the desired human cancer cell line and harvest the cells. Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare Anlotinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer Anlotinib or vehicle to the respective groups daily via oral gavage.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., staining for CD31 to assess microvessel density) or snap-frozen for molecular analysis.

Synthesis of Anlotinib

The synthesis of Anlotinib can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on publicly available information.

Anlotinib_Synthesis A Starting Material A (Substituted Quinoline) C Intermediate 1 A->C Reaction 1 B Starting Material B (Substituted Indole) B->C Reaction 1 D Intermediate 2 C->D Reaction 2 Anlotinib Anlotinib D->Anlotinib Reaction 3

Figure 5: A simplified synthetic scheme for Anlotinib.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the relevant patent literature. The general approach involves the coupling of a substituted quinoline moiety with a substituted indole moiety, followed by further chemical modifications to introduce the cyclopropylamine side chain.

Clinical Development

Anlotinib has undergone extensive clinical evaluation in a variety of solid tumors. Several key clinical trials have demonstrated its efficacy and manageable safety profile.

PhaseNCT IdentifierCancer TypeKey Findings
Phase INCT01833923Advanced Solid TumorsEstablished the MTD of 12 mg/day (2 weeks on/1 week off). Showed promising preliminary antitumor activity.[8]
Phase IINCT01878448Soft Tissue SarcomaDemonstrated a 12-week progression-free rate of 68% and a median PFS of 5.6 months.[9]
Phase IIINCT02388919 (ALTER-0303)Advanced NSCLC (3rd-line)Significantly improved OS (9.6 vs 6.3 months) and PFS (5.4 vs 1.4 months) compared to placebo.[10][11][12][13]

Conclusion

Anlotinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the inhibition of VEGFR2. Its robust anti-angiogenic activity, demonstrated in a wide range of preclinical models, has translated into significant clinical benefits for patients with various advanced solid tumors. The data presented in this technical guide underscore the importance of Anlotinib as a therapeutic agent and provide a valuable resource for researchers and clinicians in the field of oncology. Further research into predictive biomarkers and combination therapies will continue to refine its clinical application and expand its therapeutic potential.

References

Canlitinib: A Technical Deep Dive into its Molecular Framework and Chemical Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib is an investigational small molecule tyrosine kinase inhibitor showing promise in oncological research. As a targeted therapy, it is designed to selectively inhibit the activity of specific tyrosine kinases that are crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, details its mechanism of action through key signaling pathways, and outlines the experimental protocols for its synthesis and characterization based on publicly available patent literature.

Molecular Structure and Identifiers

This compound is a complex organic molecule with the molecular formula C33H31F2N3O7.[1] Its structure features a quinoline core linked to substituted phenyl and cyclopropane moieties.

2D Molecular Structure:

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 AXL AXL Gas6->AXL Activation PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene_Transcription mTOR->Gene_Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Proliferation, Differentiation STAT3->Gene_Transcription Survival, Anti-apoptosis This compound This compound This compound->AXL Inhibition VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activation PLCg PLCg VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription Proliferation, Migration AKT AKT PI3K->AKT AKT->Gene_Transcription Survival, Permeability This compound This compound This compound->VEGFR2 Inhibition cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Activation GAB1 GAB1 c-Met->GAB1 GRB2 GRB2 c-Met->GRB2 STAT3 STAT3 c-Met->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Gene_Transcription Gene_Transcription AKT->Gene_Transcription Survival, Growth SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Proliferation, Motility STAT3->Gene_Transcription Invasion, Metastasis This compound This compound This compound->c-Met Inhibition Synthesis_Workflow Starting_Materials Starting_Materials Intermediate_1 Intermediate_1 Starting_Materials->Intermediate_1 Step 1: Coupling Reaction Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2: Amide Formation Canlitinib_Ester Canlitinib_Ester Intermediate_2->Canlitinib_Ester Step 3: Etherification This compound This compound Canlitinib_Ester->this compound Step 4: Ester Hydrolysis Characterization_Flow cluster_purity Purity Assessment cluster_structure Structural Verification Synthesized_this compound Synthesized_this compound Purity_Analysis Synthesized_this compound->Purity_Analysis HPLC HPLC Synthesized_this compound->HPLC LCMS LCMS Synthesized_this compound->LCMS Structural_Elucidation Purity_Analysis->Structural_Elucidation 1H_NMR 1H_NMR Purity_Analysis->1H_NMR 13C_NMR 13C_NMR Purity_Analysis->13C_NMR HRMS HRMS Purity_Analysis->HRMS Final_Confirmation Final_Confirmation Structural_Elucidation->Final_Confirmation

References

A Technical Guide to the In Vivo Efficacy of Anlotinib in Sarcoma Models, with a Focus on Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Canlitinib" in the context of Ewing Sarcoma did not yield any publicly available scientific literature. This guide will focus on Anlotinib , a multi-kinase inhibitor with demonstrated preclinical and clinical efficacy in various sarcomas, including Ewing Sarcoma.

Introduction

Anlotinib is an orally administered small molecule tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2] By inhibiting these key signaling nodes, Anlotinib disrupts tumor cell proliferation, survival, and the formation of new blood vessels essential for tumor expansion. This guide provides a comprehensive overview of the preclinical in vivo efficacy of Anlotinib in sarcoma models, with a particular focus on its therapeutic potential in Ewing Sarcoma.

Mechanism of Action

Anlotinib exerts its anti-tumor effects by blocking several critical signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on the cancer cell surface. The inhibition of VEGFR, PDGFR, and FGFR disrupts downstream pathways such as the PI3K/AKT, RAS/MAPK, and PLCγ/PKC pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1]

Anlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCG_PKC PLCγ/PKC Pathway VEGFR->PLCG_PKC PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK FGFR FGFR FGFR->RAS_MAPK VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->PDGFR Anlotinib->FGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis PLCG_PKC->Angiogenesis

Anlotinib's Mechanism of Action

Preclinical In Vivo Efficacy in Sarcoma Models

Patient-Derived Xenograft (PDX) Model of Soft Tissue Sarcoma

A study utilizing a PDX model from a patient with malignant fibrous histiocytoma (a type of soft tissue sarcoma) demonstrated significant tumor growth inhibition with Anlotinib monotherapy and enhanced efficacy when combined with epirubicin.[2]

  • Model Establishment: Fresh tumor tissue from a patient with malignant fibrous histiocytoma was surgically removed and implanted subcutaneously into immunodeficient mice to establish the PDX model.[2]

  • Animal Model: Immunodeficient mice bearing the sarcoma PDX tumors.[2]

  • Treatment Groups:

    • Vehicle Control (ddH₂O)

    • Low-Dose Anlotinib (1.5 mg/kg/day, oral gavage)

    • High-Dose Anlotinib (3.0 mg/kg/day, oral gavage)

    • Epirubicin (2.5 mg/kg/week, intraperitoneal injection)

    • Low-Dose Anlotinib + Epirubicin

    • High-Dose Anlotinib + Epirubicin[2]

  • Treatment Duration: 5 weeks.[2]

  • Efficacy Assessment: Tumor volume was measured regularly, and final tumor weight was determined at the end of the study.[2]

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Patient_Tumor Patient Tumor (Malignant Fibrous Histiocytoma) PDX_Establishment Establish PDX Model in Immunodeficient Mice Patient_Tumor->PDX_Establishment Tumor_Growth Tumor Growth to 150-200 mm³ PDX_Establishment->Tumor_Growth Group_Allocation Randomize into 6 Treatment Groups Tumor_Growth->Group_Allocation Treatment 5-Week Treatment Regimen Group_Allocation->Treatment Tumor_Measurement Measure Tumor Volume & Weight Treatment->Tumor_Measurement IHC_Analysis Immunohistochemistry (CD31, Ki-67, etc.) Treatment->IHC_Analysis

Sarcoma PDX Experimental Workflow
Treatment GroupDosingMean Final Tumor Weight (g) ± SDTumor Growth Inhibition (%)
Vehicle Control-1.25 ± 0.21-
Low-Dose Anlotinib1.5 mg/kg/day0.82 ± 0.1534.4
High-Dose Anlotinib3.0 mg/kg/day0.51 ± 0.1159.2
Epirubicin2.5 mg/kg/week0.65 ± 0.1348.0
Low-Dose Anlotinib + EpirubicinAs above0.43 ± 0.0965.6
High-Dose Anlotinib + EpirubicinAs above0.21 ± 0.0783.2
Data adapted from a preclinical study on a soft tissue sarcoma PDX model.[2]

Osteosarcoma Xenograft Models

Studies in osteosarcoma, another primary bone sarcoma, have also shown that Anlotinib significantly inhibits tumor growth and lung metastasis in orthotopic xenograft models.[3] Dosing in these models ranged from 3 mg/kg to 6 mg/kg.[3][4]

Clinical Efficacy in Ewing Sarcoma

The preclinical efficacy of Anlotinib in various sarcomas has translated into promising clinical activity in patients with Ewing Sarcoma.

Phase Ib/II Clinical Trial in Advanced Ewing Sarcoma

A multicenter, two-cohort, phase Ib/II trial evaluated the safety and efficacy of Anlotinib in combination with vincristine and irinotecan in patients with recurrent or refractory Ewing Sarcoma.[5]

  • Patient Population: Patients with recurrent or refractory Ewing Sarcoma, categorized into an adult cohort (≥16 years) and a pediatric cohort (<16 years).[5]

  • Treatment Regimen:

    • Anlotinib: 12 mg orally, once daily on days 1-14 of a 21-day cycle.[6]

    • Vincristine: 1.4 mg/m² (max 2 mg) on days 1 and 8.[5]

    • Irinotecan: Dose determined in Phase Ib (15 mg/m² for adults, 20 mg/m² for pediatrics) for 5 days in the first two weeks of each cycle.[5][6]

CohortNumber of PatientsObjective Response Rate (ORR) at 12 weeks
Adult (≥16 years)2462.5%
Pediatric (<16 years)1283.3%
Data from a Phase Ib/II trial of Anlotinib, vincristine, and irinotecan in advanced Ewing Sarcoma.[5]
Retrospective Study in Bone Sarcomas

A retrospective study of Anlotinib in unresectable or metastatic bone sarcomas included a subgroup of eight Ewing Sarcoma patients who had progressed after standard chemotherapy.

Efficacy EndpointResult
Objective Response Rate (ORR)37.5% (3 out of 8 patients had a partial response)
Median Progression-Free Survival (PFS)6.7 months
Data from a retrospective study of Anlotinib in bone sarcomas.[7]

Experimental Protocols: Ewing Sarcoma Xenograft Models

While a specific Anlotinib study in a Ewing Sarcoma xenograft model is not detailed in the provided search results, a general protocol for establishing such models is well-documented and would be the standard approach for evaluating the in vivo efficacy of novel therapeutic agents like Anlotinib.

General Protocol for Orthotopic Ewing Sarcoma Xenograft Model
  • Cell Culture: Human Ewing Sarcoma cell lines (e.g., A673, TC71) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, 4-6 weeks of age.

  • Cell Preparation: Tumor cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, at a concentration of approximately 1 x 10⁷ cells/mL.

  • Intratibial Injection:

    • Mice are anesthetized.

    • A small hole is created in the tibial plateau of the mouse.

    • A Hamilton syringe is used to slowly inject 20-30 µL of the cell suspension into the intramedullary cavity of the tibia.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tibia or through bioluminescence imaging if luciferase-expressing cell lines are used. Tumor volume is calculated using the formula: V = (Length × Width²)/2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Anlotinib would be administered orally via gavage at specified doses and schedules. The control group would receive the vehicle.

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Overall survival.

    • Incidence of metastasis (e.g., to the lungs).

    • Pharmacodynamic analysis of tumor tissue at the end of the study.

Ewing_Xenograft_Workflow cluster_prep Preparation cluster_engraftment Tumor Engraftment cluster_study In Vivo Study Cell_Culture Culture Ewing Sarcoma Cells Cell_Prep Prepare Cell Suspension Cell_Culture->Cell_Prep Injection Intratibial Injection Cell_Prep->Injection Anesthesia Anesthetize Mouse Anesthesia->Injection Tumor_Monitoring Monitor Tumor Growth Injection->Tumor_Monitoring Randomization Randomize into Groups Tumor_Monitoring->Randomization Treatment Administer Anlotinib or Vehicle Randomization->Treatment Data_Collection Collect Efficacy Data (Tumor Volume, Survival) Treatment->Data_Collection

Orthotopic Ewing Sarcoma Xenograft Workflow

Conclusion

Anlotinib has demonstrated significant anti-tumor efficacy in preclinical sarcoma models, including patient-derived xenografts, by inhibiting key pathways involved in tumor proliferation and angiogenesis. While direct preclinical in vivo data for Anlotinib in Ewing Sarcoma models is limited in the public literature, the robust clinical responses observed in patients with advanced Ewing Sarcoma provide a strong rationale for its use and further investigation in this disease. The established protocols for Ewing Sarcoma xenograft models offer a clear path for future preclinical studies to further elucidate the efficacy and mechanisms of Anlotinib in this setting.

References

Anlotinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Esophageal Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Anlotinib is an orally administered small-molecule tyrosine kinase inhibitor (TKI) demonstrating notable efficacy in the treatment of advanced or metastatic esophageal squamous cell carcinoma (ESCC).[1][2] It functions by targeting multiple signaling pathways involved in tumor growth and angiogenesis. This technical guide provides an in-depth overview of the molecular targets of Anlotinib in ESCC, supported by clinical trial data and experimental insights.

Core Molecular Targets

Anlotinib exerts its anti-tumor effects by inhibiting the activity of several receptor tyrosine kinases. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): By blocking these receptors, Anlotinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3): Inhibition of FGFRs disrupts signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[2]

  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Targeting PDGFRs interferes with tumor growth and the development of the tumor microenvironment.[2]

  • c-Kit: Inhibition of this receptor tyrosine kinase can impede tumor cell proliferation and survival.[2]

  • Ret: Targeting the Ret proto-oncogene can disrupt signaling pathways involved in cell growth and differentiation.[1]

The simultaneous inhibition of these targets by Anlotinib leads to a potent anti-tumor effect, primarily through the suppression of tumor angiogenesis and proliferation.[2]

Signaling Pathway Inhibition

The mechanism of action of Anlotinib involves the disruption of key intracellular signaling cascades initiated by the aforementioned receptor tyrosine kinases.

Anlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1/2/3 Proliferation Cell Proliferation FGFR->Proliferation PDGFR PDGFRα/β PDGFR->Proliferation cKit c-Kit Survival Cell Survival cKit->Survival Ret Ret Ret->Proliferation Anlotinib Anlotinib Anlotinib->VEGFR Inhibits Anlotinib->FGFR Inhibits Anlotinib->PDGFR Inhibits Anlotinib->cKit Inhibits Anlotinib->Ret Inhibits

Figure 1: Anlotinib's inhibitory action on key receptor tyrosine kinases and their downstream effects.

Clinical Efficacy in Esophageal Squamous Cell Carcinoma

Clinical trials have demonstrated the efficacy of Anlotinib in patients with advanced ESCC. The ALTER1102 trial, a phase 2 randomized controlled study, provides significant quantitative data on its performance.

Efficacy EndpointAnlotinib (n=110)Placebo (n=55)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 3.02 months1.41 months0.46 (0.32–0.66)< 0.001
Median Overall Survival (OS) 6.11 months7.20 months1.18 (0.79–1.75)0.426
Objective Response Rate (ORR) 7.3%3.6%-0.498
Disease Control Rate (DCR) 64%55%--
Data from the ALTER1102 Phase 2 Clinical Trial.[1][3]

Experimental Protocols: Insights from Clinical Trials

While specific preclinical experimental protocols are not detailed in the provided search results, the methodology of the ALTER1102 clinical trial offers a framework for understanding how the efficacy of Anlotinib was evaluated in a clinical setting.

ALTER1102 Trial Protocol (NCT02649361) [3]

  • Study Design: A double-blind, randomized, placebo-controlled, multicenter phase 2 trial.

  • Patient Population: Adults with histologically confirmed recurrent or metastatic ESCC who had previously been treated with chemotherapy.[3]

  • Intervention: Patients were randomly assigned in a 2:1 ratio to receive either oral Anlotinib (12 mg daily on days 1-14 of a 21-day cycle) or a placebo.[3]

  • Primary Endpoint: Progression-Free Survival (PFS).[3]

  • Statistical Analysis: PFS and OS were estimated using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios were calculated using a Cox proportional-hazards model. ORR and DCR were compared using Pearson's Chi-squared or Fisher's exact test.[1]

ALTER1102_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Cycle (21 days) cluster_endpoints Endpoint Evaluation p1 Histologically Confirmed Recurrent/Metastatic ESCC p2 Prior Chemotherapy p1->p2 Anlotinib_Arm Anlotinib (12mg) p2->Anlotinib_Arm Placebo_Arm Placebo p2->Placebo_Arm t1 Oral Administration (Days 1-14) Anlotinib_Arm->t1 Placebo_Arm->t1 PFS Progression-Free Survival t1->PFS OS Overall Survival t1->OS ORR_DCR ORR / DCR t1->ORR_DCR

Figure 2: Simplified workflow of the ALTER1102 clinical trial.

Combination Therapies

The therapeutic potential of Anlotinib in ESCC is being further explored in combination with other anti-cancer agents. Clinical trials are investigating its use with:

  • Chemotherapy: Paclitaxel and cisplatin (DDP).[4]

  • Immunotherapy:

    • Camrelizumab (PD-1 inhibitor): In combination with Anlotinib, and also with the addition of S-1 chemotherapy.[5]

    • Cadonilimab (PD-1/CTLA-4 bispecific antibody): As a neoadjuvant therapy and for patients who have failed first-line PD-1 inhibitor therapy.[6][7]

These combination strategies aim to enhance the anti-tumor response by simultaneously targeting multiple oncogenic pathways and modulating the tumor microenvironment.

Conclusion

Anlotinib is a promising multi-targeted tyrosine kinase inhibitor for the treatment of esophageal squamous cell carcinoma. Its ability to inhibit key receptors involved in angiogenesis and tumor proliferation provides a strong rationale for its use in this malignancy. Clinical data, particularly from the ALTER1102 trial, have established its efficacy in improving progression-free survival. Ongoing research into combination therapies is expected to further define and potentially expand the role of Anlotinib in the management of ESCC.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Canlitinib (KC1036)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canlitinib (also known as KC1036) is an orally administered, multi-targeted tyrosine kinase inhibitor under development by Beijing Konruns Pharmaceutical Co., Ltd. It is designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting AXL receptor tyrosine kinase (AXL), FMS-like tyrosine kinase 3 (FLT3), and vascular endothelial growth factor receptor 2 (VEGFR2). Currently in Phase 3 clinical development for advanced esophageal squamous cell carcinoma, this compound has shown promising anti-tumor activity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical and emerging clinical data. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in oncogenesis and tumor vascularization. Its concurrent inhibition of AXL, FLT3, and VEGFR2 suggests a potential for broad anti-tumor activity and a strategy to overcome certain mechanisms of treatment resistance. This document synthesizes the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its biological effects on target pathways.

Pharmacokinetics

Currently, detailed quantitative pharmacokinetic data from human clinical trials of this compound (KC1036) are not yet publicly available in peer-reviewed literature. The information presented herein is based on preliminary findings from ongoing clinical investigations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A first-in-human Phase I study of a structurally similar multi-kinase inhibitor, CT053PTSA, which also targets AXL, VEGFR2, and FLT3, in addition to MET and MERTK, provides some initial insights that may be indicative of the general pharmacokinetic profile of this class of compounds. In this study, CT053PTSA was rapidly absorbed following oral administration, with the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increasing proportionally with the dose.

Table 1: Summary of Preclinical and Preliminary Human Pharmacokinetic Profile of Structurally Similar Compounds

ParameterFindingSpecies/Population
Absorption Rapid oral absorption was observed.Human
Exposure Cmax and AUC increased dose-proportionally.Human

Note: This data is for CT053PTSA, a compound with a similar but not identical target profile to this compound (KC1036). The relationship between these two compounds has not been definitively established.

Bioanalytical Methods

The quantification of tyrosine kinase inhibitors like this compound in biological matrices typically involves validated bioanalytical methods. While specific protocols for this compound are not published, standard methodologies would include:

Experimental Protocol: Hypothetical Bioanalytical Assay for this compound in Human Plasma

  • Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

  • Chromatographic Separation: Use of a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate this compound from its metabolites and other endogenous plasma components.

  • Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific quantification of the analyte.

  • Method Validation: The assay would be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction UHPLC Separation UHPLC Separation Solid-Phase Extraction->UHPLC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) UHPLC Separation->Mass Spectrometry (MS/MS) Quantification Quantification Mass Spectrometry (MS/MS)->Quantification

Bioanalytical Workflow for this compound Quantification.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of AXL, FLT3, and VEGFR2 signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of key receptor tyrosine kinases:

  • VEGFR2: Inhibition of VEGFR2 blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. This leads to the inhibition of new blood vessel formation in tumors, thereby restricting their growth and potential for metastasis.

  • AXL: AXL is implicated in tumor cell survival, proliferation, migration, and invasion. Its inhibition by this compound can directly impede tumor growth and metastasis. AXL overexpression has also been linked to resistance to other targeted therapies.

  • FLT3: FMS-like tyrosine kinase 3 is frequently mutated in certain hematological malignancies and can also be expressed in solid tumors. By inhibiting FLT3, this compound may have therapeutic potential in these contexts.

G cluster_0 This compound (KC1036) cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Cellular Effects This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits AXL AXL This compound->AXL inhibits FLT3 FLT3 This compound->FLT3 inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Tumor_Growth Tumor_Growth AXL->Tumor_Growth promotes Metastasis Metastasis AXL->Metastasis promotes FLT3->Tumor_Growth promotes Angiogenesis->Tumor_Growth G cluster_0 Patient Samples cluster_1 Biomarker Analysis cluster_2 Pharmacodynamic Readouts Blood Blood ELISA ELISA Blood->ELISA Multiplex_Immunoassay Multiplex_Immunoassay Blood->Multiplex_Immunoassay Tumor_Biopsy Tumor_Biopsy IHC IHC Tumor_Biopsy->IHC Tumor_Biopsy->IHC sVEGFR2_sAXL sVEGFR2_sAXL ELISA->sVEGFR2_sAXL Circulating_Factors Circulating_Factors Multiplex_Immunoassay->Circulating_Factors pVEGFR2_pAXL pVEGFR2_pAXL IHC->pVEGFR2_pAXL Microvessel_Density Microvessel_Density IHC->Microvessel_Density

The Discovery and Development of Canlitinib (KC1036): A Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Canlitinib, also known as Anlotinib (KC1036), is a novel, orally administered small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity. Developed by Jiangsu Chia Tai Tianqing Pharmaceutical Co., Ltd., this compound primarily targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound. Detailed summaries of key experimental methodologies and clinical trial data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for a Multi-Targeted Approach

Tumor growth and metastasis are complex processes driven by a multitude of signaling pathways. Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, supplying tumors with essential nutrients and oxygen. Several families of receptor tyrosine kinases (RTKs), including VEGFR, FGFR, and PDGFR, are key regulators of this process. Concurrently, signaling pathways governed by RTKs like c-Kit can drive tumor cell proliferation and survival. The redundancy and crosstalk between these pathways often lead to resistance to single-target therapies. This understanding provided the rationale for the development of multi-targeted TKIs like this compound, designed to simultaneously inhibit multiple key oncogenic drivers, thereby potentially achieving a more potent and durable anti-tumor response.

Discovery and Medicinal Chemistry

Initial lead identification and optimization for this compound (KC1036) are not extensively detailed in publicly available literature, as is common with proprietary drug development programs. The following is a generalized overview based on the known chemical structure and target profile.

The chemical structure of this compound, 1-[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropylamine, suggests a rational drug design approach targeting the ATP-binding pocket of multiple kinases. The quinoline scaffold is a common feature in many kinase inhibitors. Structure-activity relationship (SAR) studies would have been conducted to optimize the molecule for potency against the desired targets (VEGFR, FGFR, PDGFR, c-Kit) while maintaining an acceptable selectivity profile to minimize off-target toxicities. Physicochemical properties would have been fine-tuned to ensure oral bioavailability and favorable pharmacokinetic characteristics.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of several key RTKs involved in pro-angiogenic and proliferative signaling pathways.

Inhibition of Angiogenesis

This compound potently inhibits VEGFR2/KDR, VEGFR3, FGFR1-4, and PDGFRα/β.[1] The binding of their respective ligands (VEGF, FGF, PDGF) to these receptors triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. By blocking the ATP-binding sites of these receptors, this compound prevents their autophosphorylation and activation, thereby abrogating downstream signaling. A study has shown that this compound inhibits VEGFR2 with high selectivity (IC50 < 1 nmol/L).[1]

Inhibition of Tumor Cell Proliferation

In addition to its anti-angiogenic effects, this compound directly inhibits the proliferation of tumor cells by targeting RTKs such as c-Kit and FGFR, which can be aberrantly activated in various cancers.[1]

Downstream Signaling Pathways

The inhibition of the aforementioned RTKs by this compound leads to the suppression of major downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to the regulation of cell survival, proliferation, and protein synthesis.

Diagram of this compound's Mechanism of Action

Canlitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K This compound This compound (KC1036) This compound->VEGFR Inhibits This compound->FGFR Inhibits This compound->PDGFR Inhibits This compound->cKit Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.

Preclinical Pharmacology

In Vitro Kinase Inhibition

This compound has been shown to be a potent inhibitor of its primary targets. While a comprehensive public kinase panel is not available, key inhibitory concentrations (IC50) have been reported.

Kinase TargetIC50 (nmol/L)Reference
VEGFR2< 1[1]
PDGFRβ5
FGFR118
c-Kit2

Note: The IC50 values are compiled from various sources and may have been determined under different assay conditions.

In Vitro Cellular Assays

This compound has demonstrated significant anti-proliferative and anti-angiogenic effects in various cell-based assays.

  • Endothelial Cell Proliferation and Migration: this compound inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[1] It also suppressed HUVEC migration and tube formation in vitro.[1]

  • Tumor Cell Proliferation: this compound has been shown to inhibit the proliferation of a wide range of human tumor cell lines in vitro.

In Vivo Tumor Models

The anti-tumor efficacy of this compound has been evaluated in numerous xenograft and patient-derived xenograft (PDX) models.

  • Xenograft Models: Oral administration of this compound resulted in significant tumor growth inhibition in various established human tumor xenografts in nude mice, with minimal toxicity.[2]

  • Superior Efficacy: In some preclinical models, this compound demonstrated broader and better anti-tumor efficacy compared to sunitinib.[1]

Pharmacokinetics and Metabolism

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is rapidly absorbed with good oral bioavailability.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Rat3 (oral)308 ± 842.3 ± 1.55.1 ± 1.643 ± 15
Dog2 (oral)136 ± 413.3 ± 1.222.8 ± 11.077 ± 36

Data adapted from preclinical pharmacokinetic studies.

This compound exhibits a large volume of distribution and high plasma protein binding (around 93-97% in human, rat, and dog plasma).[3]

Human Pharmacokinetics

In Phase I clinical trials, this compound demonstrated a long elimination half-life, allowing for once-daily dosing.[4]

DoseScheduleCmax (ng/mL)Tmax (h)t1/2 (h)
12 mg2 weeks on/1 week off134 ± 407.0 (median)96 ± 17

Data from a Phase I study in patients with advanced solid tumors.[5]

The long half-life leads to significant drug accumulation with multiple doses. The recommended Phase II dose (RP2D) was established as 12 mg once daily on a 2-weeks-on/1-week-off schedule.[4][5]

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5 and CYP1A2 being the major contributors.[6] The metabolites are mainly excreted through feces.[7]

Clinical Development

This compound has undergone extensive clinical evaluation in a variety of solid tumors, demonstrating significant efficacy, particularly in later lines of treatment.

Phase I Studies

Phase I dose-escalation studies established the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced refractory solid tumors.[5] The dose-limiting toxicities (DLTs) were primarily grade 3 hypertension and fatigue.[5] The maximum tolerated dose (MTD) was determined to be 12 mg once daily on a 2-weeks-on/1-week-off schedule.[4][5]

Phase II and III Clinical Trials

This compound has shown promising efficacy in numerous Phase II and III trials across a range of malignancies.

Summary of Key Clinical Trial Results

Trial IdentifierCancer TypeTreatment LineComparatorPrimary EndpointResultReference
ALTER0303 (NCT02388919)Non-Small Cell Lung Cancer (NSCLC)≥ 3rd linePlaceboOverall Survival (OS)Median OS: 9.6 vs 6.3 months (HR 0.68, p=0.002)[8]
Progression-Free Survival (PFS)Median PFS: 5.4 vs 1.4 months (HR 0.25, p<0.001)[8]
NCT01878448Soft Tissue Sarcoma (STS)≥ 1st line (anthracycline-based)Single-arm12-week PFS rate68%[9]
ALTER1202 (NCT03059797)Small Cell Lung Cancer (SCLC)≥ 3rd linePlaceboPFSMedian PFS: 4.1 vs 0.7 months (HR 0.19, p<0.0001)[10]
OSMedian OS: 7.1 vs 4.9 months (HR 0.61)[10]
NCT02072031Metastatic Renal Cell Carcinoma (mRCC)1st lineSunitinibPFSMedian PFS: 11.3 vs 11.0 months (p=0.30)[1]
NCT01874873Medullary Thyroid Carcinoma (MTC)Locally advanced or metastaticSingle-armObjective Response Rate (ORR)56.9%[9]
Safety and Tolerability

The safety profile of this compound is consistent with that of other VEGFR TKIs. The most common treatment-related adverse events (TRAEs) include:

  • Hypertension

  • Hand-foot syndrome

  • Fatigue

  • Diarrhea

  • Proteinuria

  • Elevated thyroid-stimulating hormone (TSH)

Most adverse events are manageable with standard medical interventions or dose modifications.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the development of this compound are proprietary. The following are generalized descriptions of the methodologies commonly employed in the preclinical evaluation of kinase inhibitors, based on published literature on Anlotinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

General Procedure:

  • Recombinant kinase enzymes are incubated with a specific substrate and ATP in a reaction buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioisotope incorporation (32P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase - Substrate - ATP - this compound (serial dilutions) start->reagents incubation Incubate Kinase, Substrate, ATP, and this compound reagents->incubation quantification Quantify Kinase Activity (e.g., Phosphorylation) incubation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (e.g., MTT or CCK-8)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or a vehicle control.

  • After a specified incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.

  • Viable cells metabolize the reagent, resulting in a colorimetric change that is proportional to the number of living cells.

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability relative to the control is calculated, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the in vitro formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

General Procedure:

  • A layer of Matrigel or a similar basement membrane extract is polymerized in the wells of a 96-well plate.

  • HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.

  • The plates are incubated for several hours to allow for the formation of tube-like structures.

  • The formation of these networks is observed and photographed under a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length or the number of branch points using image analysis software.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Procedure:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (length x width²) / 2.

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Workflow for Tumor Xenograft Study

Xenograft_Study_Workflow start Start implantation Implant Human Tumor Cells into Immunocompromised Mice start->implantation growth Allow Tumors to Grow to Palpable Size implantation->growth randomization Randomize Mice into Treatment and Control Groups growth->randomization treatment Administer this compound (oral) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Generalized workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

This compound (KC1036) has emerged as an important therapeutic option for patients with various types of advanced solid tumors, particularly in the refractory setting. Its multi-targeted mechanism of action, favorable pharmacokinetic profile, and manageable safety have led to its approval and recommendation in several clinical guidelines. The extensive preclinical and clinical data robustly support its role as a potent inhibitor of tumor angiogenesis and proliferation.

Future research will likely focus on:

  • Identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy.

  • Exploring novel combination strategies with immunotherapy, chemotherapy, and other targeted agents to enhance efficacy and overcome resistance.

  • Investigating the role of this compound in earlier lines of therapy and in a broader range of malignancies.

This technical guide has summarized the key aspects of the discovery and development of this compound, providing a foundation for further research and a deeper understanding of this significant anti-cancer agent.

References

Methodological & Application

Canlitinib: In Vitro Cell-Based Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Canlitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potent anti-tumor activity by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This document provides detailed application notes and protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and c-Kit.[1] By inhibiting these receptor tyrosine kinases, this compound effectively blocks downstream signaling cascades, such as the AKT/ERK pathway, leading to the inhibition of cancer cell proliferation and angiogenesis.[2]

These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Data Presentation

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various tyrosine kinases and in a cell-based proliferation assay.

Target/AssayIC50 (nmol/L)Assay TypeReference
VEGFR20.2Tyrosine Kinase Activity Assay (ELISA)[3]
VEGFR30.7Tyrosine Kinase Activity Assay (ELISA)[3]
VEGFR126.9Tyrosine Kinase Activity Assay (ELISA)[3]
c-Kit14.8Tyrosine Kinase Activity Assay (ELISA)[3]
PDGFRβ115.0Tyrosine Kinase Activity Assay (ELISA)[3]
VEGF-stimulated HUVEC Proliferation0.2Cell Proliferation Assay[3]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

Canlitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS cKit c-Kit cKit->PI3K STAT3 STAT3 cKit->STAT3 This compound This compound This compound->VEGFR This compound->PDGFR This compound->FGFR This compound->cKit AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Migration Migration AKT->Migration Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Migration STAT3->Survival

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.[4]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).[4][5]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.[6]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1x10⁵ cells/well and allow them to attach overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 or 48 hours.[5]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[7]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[7]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Kinase Inhibition Assay (ELISA-based)

This protocol provides a general workflow for determining the inhibitory activity of this compound against specific tyrosine kinases.

Materials:

  • Recombinant human tyrosine kinase (e.g., VEGFR2)

  • Poly(Glu, Tyr)4:1 coated 96-well plates

  • This compound

  • ATP

  • Reaction buffer (e.g., 50 mmol/L HEPES pH 7.4, 50 mmol/L MgCl₂, 0.5 mmol/L MnCl₂, 0.2 mmol/L Na₃VO₄, 1 mmol/L DTT)[3]

  • Anti-phosphotyrosine antibody (e.g., PY99)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Add the reaction buffer containing the recombinant kinase to the pre-coated 96-well plates.

  • Add serial dilutions of this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP and incubate for 1 hour at 37°C.[3]

  • Wash the plate and add the anti-phosphotyrosine antibody. Incubate as recommended by the manufacturer.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate as recommended.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding Drug_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Drug_Treatment Viability Cell Viability Assay (CCK-8 / MTT) Drug_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Drug_Treatment->Apoptosis Migration Migration/Invasion Assay (Wound Healing / Transwell) Drug_Treatment->Migration Colony_Formation Colony Formation Assay Drug_Treatment->Colony_Formation Data_Quantification Data Quantification Viability->Data_Quantification Apoptosis->Data_Quantification Migration->Data_Quantification Colony_Formation->Data_Quantification IC50_Calculation IC50 Calculation Data_Quantification->IC50_Calculation Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results_Interpretation Interpretation of Results IC50_Calculation->Results_Interpretation Statistical_Analysis->Results_Interpretation

Caption: General workflow for in vitro evaluation of this compound.

References

Canlitinib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib (also known as CT053 or CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with a multi-targeted profile against key oncogenic drivers.[1][2] Primarily, this compound targets MET, AXL, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and MER Tyrosine Kinase (MERTK).[1][2] These receptor tyrosine kinases are implicated in various aspects of cancer progression, including tumor growth, angiogenesis, metastasis, and therapeutic resistance. The simultaneous inhibition of these pathways presents a promising strategy in cancer therapy. This document provides detailed application notes on this compound and standardized protocols for determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.

Mechanism of Action and Target Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases.[1][2] By blocking the ATP-binding sites of these kinases, this compound effectively abrogates downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

The primary targets of this compound and their roles in cancer are:

  • AXL: A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, AXL is often overexpressed in various cancers and is associated with poor prognosis. Its activation promotes cell survival, proliferation, migration, and invasion.

  • FLT3: Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, driving uncontrolled cell proliferation.

  • VEGFR2: As the main mediator of the pro-angiogenic effects of VEGF, VEGFR2 is critical for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

The inhibition of these pathways by this compound leads to a multi-pronged attack on tumor growth and survival.

Canlitinib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands Growth Factors (e.g., GAS6, FLT3L, VEGF) AXL AXL Ligands->AXL FLT3 FLT3 Ligands->FLT3 VEGFR2 VEGFR2 Ligands->VEGFR2 PI3K PI3K AXL->PI3K RAS RAS AXL->RAS Metastasis Metastasis AXL->Metastasis FLT3->PI3K FLT3->RAS STAT STAT FLT3->STAT VEGFR2->PI3K VEGFR2->STAT Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation This compound This compound This compound->AXL This compound->FLT3 This compound->VEGFR2

Caption: this compound inhibits AXL, FLT3, and VEGFR2 signaling pathways.

Quantitative Data: this compound IC50 Values

The potency of this compound has been demonstrated through in vitro kinase and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

Table 1: In Vitro Kinase and Cellular IC50 Values of this compound (CT053)

TargetAssay TypeIC50 (nM)
AXLKinase Assay3.4
FLT3Kinase Assay8.6
MERTKKinase Assay14
VEGFR2Kinase Assay46
METKinase Assay68
AXLCellular Phosphorylation0.44
VEGFR2Cellular Phosphorylation1.1
FLT3Cellular Phosphorylation1.5
METCellular Phosphorylation7.0

Data sourced from a preclinical study on CT053PTSA.[1]

Experimental Protocols for IC50 Determination

The following are detailed protocols for determining the anti-proliferative IC50 of this compound in cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow for IC50 Determination

IC50_Workflow General Workflow for IC50 Determination A 1. Cell Culture (Select and maintain cancer cell lines) B 2. Cell Seeding (Plate cells in 96-well plates) A->B D 4. Cell Treatment (Add this compound dilutions to cells) B->D C 3. Compound Preparation (Prepare serial dilutions of this compound) C->D E 5. Incubation (Incubate for a defined period, e.g., 72 hours) D->E F 6. Viability Assay (Perform MTT or CellTiter-Glo assay) E->F G 7. Data Acquisition (Measure absorbance or luminescence) F->G H 8. Data Analysis (Calculate IC50 values using dose-response curves) G->H

Caption: A stepwise workflow for determining the IC50 of this compound.
Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (CT053)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CT053)

  • DMSO

  • Opaque-walled 96-well plates (for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1), but use opaque-walled 96-well plates.

  • Compound Preparation and Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of the reconstituted CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Data Acquisition:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium with reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of cancer progression. The provided protocols offer standardized methods for determining the IC50 of this compound in various cancer cell lines, which is a critical step in preclinical drug evaluation. Accurate and reproducible IC50 data are essential for understanding the compound's potency, identifying sensitive cancer types, and guiding further in vivo studies and clinical development. Researchers should note that cell lines with high expression of MET have shown strong sensitivity to this compound, suggesting a potential biomarker for patient selection.[1][2]

References

Application Note: Western Blot Analysis for Canlitinib Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for assessing the target engagement of Canlitinib, a potent EGFR and HER2 tyrosine kinase inhibitor. The protocol outlines the use of Western blotting to quantify the inhibition of phosphorylation of EGFR, HER2, and the downstream signaling proteins AKT and ERK in cancer cell lines, serving as a robust method to confirm the mechanism of action and cellular potency of the compound.

Introduction

This compound (GSK2118436) is a small molecule, ATP-competitive inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptor tyrosine kinases are key drivers in many cancers, and their signaling promotes cell proliferation, survival, and growth. Target engagement assays are crucial in drug discovery to confirm that a compound interacts with its intended target in a cellular context and elicits the desired biological response.[1][2] Western blotting is a fundamental technique used to measure changes in protein phosphorylation states, providing a direct readout of kinase inhibitor activity.[3][4] This protocol describes the use of Western blot to measure the dose-dependent inhibition of EGFR and HER2 autophosphorylation, as well as the phosphorylation of downstream effectors AKT and ERK, following treatment with this compound.

Signaling Pathway and Mechanism of Action

EGFR and HER2, upon activation by ligand binding (for EGFR) or heterodimerization, undergo autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This compound binds to the ATP-binding pocket of EGFR and HER2, preventing this autophosphorylation and thereby blocking downstream signaling. Measuring the phosphorylation status of these key proteins provides a reliable assessment of this compound's target engagement.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR This compound->HER2 Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_blotting Western Blotting cluster_analysis Data Analysis A Seed & Grow Cells B Serum Starve A->B C Treat with this compound B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking (5% BSA) F->G H Primary Antibody (p-Protein) G->H I Secondary Antibody H->I J ECL Detection I->J K Strip & Re-probe (Total Protein) J->K L Strip & Re-probe (Loading Control) K->L M Densitometry Analysis L->M N Normalize p-Protein / Total Protein M->N O O N->O Generate IC50 Curves

References

Application Notes and Protocols for Canlitinib Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib, also known as KC1036 and referred to in numerous publications as anlotinib, is a novel multi-target tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor activities. It primarily targets a range of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), AXL, c-Kit, and MET.[1] By inhibiting these pathways, this compound disrupts key processes in tumor growth, proliferation, and angiogenesis.[2] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy and mechanism of action of this compound. These application notes provide a comprehensive guide to the experimental design of this compound xenograft mouse models.

Mechanism of Action

This compound exerts its anti-tumor effects by blocking multiple signaling pathways involved in tumorigenesis. Its primary targets are key receptors that, when activated by their ligands (e.g., VEGF, FGF, PDGF), trigger downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][3][4][5] Inhibition of these pathways by this compound leads to decreased tumor cell proliferation, survival, and migration, as well as a reduction in tumor angiogenesis.[2]

Canlitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS AXL AXL AXL->PI3K cKit c-Kit cKit->PI3K MET MET MET->PI3K This compound This compound This compound->VEGFR This compound->PDGFR This compound->FGFR This compound->AXL This compound->cKit This compound->MET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: this compound Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize quantitative data from preclinical xenograft studies involving this compound (anlotinib).

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelThis compound Dose (mg/kg/day, oral)Treatment DurationTumor Growth InhibitionReference
Soft Tissue SarcomaPatient-Derived Xenograft (PDX)1.55 weeksSignificant[6]
Soft Tissue SarcomaPatient-Derived Xenograft (PDX)3.05 weeksMore pronounced than 1.5 mg/kg[6]
Malignant MelanomaXenograft0.75, 1.5, 3.0Not SpecifiedDose-dependent[7]
Ewing SarcomaCell line-Derived Xenograft (CDX) & PDXNot SpecifiedNot SpecifiedEffective Inhibition[8]
Non-Small Cell Lung CancerH23 CDX & H2122SR CDXNot SpecifiedNot SpecifiedPotent tumor suppression with KRAS-G12Ci[9]
B-cell Acute Lymphoblastic LeukemiaPatient-Derived Xenograft (PDX)Not SpecifiedNot SpecifiedSignificantly abrogated leukemia burden[2]

Table 2: Pharmacokinetic Parameters of this compound (Anlotinib) in Mice

ParameterValueReference
Oral Bioavailability28% - 58%[1][10]
Terminal Half-life5.1 ± 1.6 hours[1][10]
Plasma Protein Binding97%[10]

Experimental Protocols

Cell Line and Animal Model Selection
  • Cell Lines: Select appropriate cancer cell lines for your study. For Ewing Sarcoma, cell lines such as A673, SK-ES-1, or RD-ES can be considered. Ensure cell lines are authenticated and tested for mycoplasma contamination.

  • Animal Models: Immunocompromised mice, such as NOD-scid IL2Rγnull (NSG) or BALB/c nude mice, are commonly used for establishing xenografts.[11] The choice of strain may depend on the specific tumor cell line. Mice should be 6-8 weeks old at the time of tumor cell implantation.

Xenograft Tumor Implantation
  • Subcutaneous Xenograft:

    • Harvest cultured tumor cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 10^7 cells/mL.

    • Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Patient-Derived Xenograft (PDX):

    • Obtain fresh tumor tissue from a patient with the cancer of interest.

    • Implant small fragments of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of immunocompromised mice.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., Ewing Sarcoma) Tumor_Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatize Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Endpoint Endpoint Analysis: Tumor Volume/Weight, Biomarkers Treatment->Endpoint

Caption: Xenograft Experimental Workflow
This compound Formulation and Administration

  • Formulation: this compound (anlotinib) can be suspended in a vehicle such as double-distilled water (DD-H₂O) or a solution of 0.5% carboxymethylcellulose sodium.[6] Ensure the suspension is homogenous before each administration.

  • Dosing: Based on preclinical studies, daily oral doses of 1.5 mg/kg and 3.0 mg/kg have shown significant anti-tumor effects.[6] Doses can be adjusted based on the specific tumor model and tolerability.

  • Administration: Administer this compound via oral gavage daily. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

Tumor Growth Monitoring and Efficacy Evaluation
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week once tumors are palpable.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size, typically 150-200 mm³.[6]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their weights.

    • Survival Analysis: Monitor mice for signs of toxicity and record survival data.

Endpoint Analysis
  • Immunohistochemistry (IHC): Analyze excised tumor tissues for biomarkers of interest. For this compound, this may include markers of angiogenesis (CD31), proliferation (Ki-67), and the drug's specific targets (e.g., phosphorylated VEGFR2).[6]

  • Pharmacokinetic Analysis: To determine the concentration of this compound in plasma and tumor tissue, blood and tumor samples can be collected at various time points after drug administration and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

  • Toxicity Assessment: Monitor animal body weight throughout the study as an indicator of general health and drug toxicity. At the endpoint, major organs can be collected for histopathological analysis.

Conclusion

The this compound xenograft mouse model is a valuable tool for the preclinical evaluation of this multi-target TKI. Careful consideration of the experimental design, including the choice of cell line and animal model, drug formulation and dosing, and appropriate endpoint analysis, is critical for obtaining robust and reproducible data. The protocols and data presented in these application notes provide a foundation for researchers to design and execute effective in vivo studies with this compound.

References

Application Notes and Protocols for Studying Drug Resistance in Cancer Using Anlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anlotinib is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of malignancies. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This broad-spectrum activity makes Anlotinib a valuable tool for investigating and potentially overcoming mechanisms of drug resistance in cancer, a major obstacle in clinical oncology.

These application notes provide a comprehensive overview of the use of Anlotinib in preclinical cancer research, with a focus on studying and overcoming acquired resistance to other targeted therapies and chemotherapeutic agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.

Mechanism of Action in Overcoming Drug Resistance

Anlotinib's efficacy in drug-resistant cancers stems from its ability to target multiple signaling pathways simultaneously. Resistance to single-agent therapies often arises from the activation of alternative signaling cascades that bypass the inhibited pathway. By concurrently blocking several key pathways, Anlotinib can effectively shut down these escape routes.

Key mechanisms by which Anlotinib overcomes drug resistance include:

  • Inhibition of Angiogenesis: Anlotinib potently inhibits VEGFR, a key mediator of angiogenesis. Tumors can develop resistance by upregulating angiogenic signaling to enhance blood supply and nutrient delivery. By cutting off this supply, Anlotinib can inhibit the growth of resistant tumors.

  • Targeting Alternative Receptor Tyrosine Kinases: In cases of resistance to EGFR-TKIs, such as gefitinib or osimertinib, cancer cells can upregulate other RTKs like FGFR1 to maintain downstream signaling. Anlotinib's inhibition of FGFR1 makes it effective in overcoming this form of resistance.[1]

  • Downregulation of Key Survival Pathways: Anlotinib has been shown to inactivate critical downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are frequently hyperactivated in drug-resistant cancers to promote cell survival and proliferation.[2][3][4][5][6]

Data Presentation

Table 1: In Vitro Efficacy of Anlotinib in Drug-Resistant Cancer Cell Lines
Cell LineCancer TypeResistance ProfileAnlotinib IC50Combination EffectReference
PC9/GRNon-Small Cell Lung CancerGefitinib-Resistant2.51 µMSynergistic with Gefitinib (reduces Gefitinib IC50)[7]
HCT-8/5-FUColorectal Cancer5-Fluorouracil-Resistant53.69 µM (24h), 17.39 µM (48h)Not specified[8]
HCT-15/5-FUColorectal Cancer5-Fluorouracil-Resistant55.03 µM (24h), 8.83 µM (48h)Not specified[8]
A2780 CISOvarian CancerCisplatin-ResistantDose-dependent inhibition (specific IC50 not provided)Not specified[9]
PC9-ORNon-Small Cell Lung CancerOsimertinib-Resistant4.199 µMReverses Osimertinib resistance (reduces Osimertinib IC50 from 2.15 µM to 0.43 µM)[10]
HCC827-ORNon-Small Cell Lung CancerOsimertinib-Resistant4.775 µMReverses Osimertinib resistance[10]
Table 2: In Vivo Efficacy of Anlotinib in Drug-Resistant Xenograft Models
Xenograft ModelCancer TypeResistance ProfileAnlotinib DosageOutcomeReference
A2780 CIS cells in nude miceOvarian CancerCisplatin-Resistant1.5, 3, or 6 mg/kg daily (oral)Significant suppression of tumor growth[8]
PC9/GR cells in nude miceNon-Small Cell Lung CancerGefitinib-ResistantNot specifiedSynergistic anti-tumor effect with gefitinib[7]
H23 and H2122SR CDX modelsNon-Small Cell Lung CancerKRAS-G12Ci Resistant2 µM Anlotinib + 1 µM SotorasibPotent tumor growth suppression[11]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effect of Anlotinib on drug-resistant cancer cells.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • Anlotinib (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.[1][12]

  • Prepare serial dilutions of Anlotinib in complete medium. The final concentrations may range from 0 to 40 µM.[2]

  • Remove the medium from the wells and add 100 µL of the Anlotinib dilutions. Include a vehicle control (DMSO) at the same concentration as the highest Anlotinib dose.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1][2][9]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[12]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of Anlotinib that inhibits cell growth by 50%).

G cluster_setup Plate Setup cluster_treatment Drug Treatment cluster_incubation Incubation & Measurement A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with Anlotinib B->D C Prepare Anlotinib serial dilutions C->D E Incubate for 24-72 hours D->E F Add CCK-8 reagent E->F G Measure absorbance at 450 nm F->G

Cell Viability Assay Workflow.

Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways

This protocol is used to investigate the effect of Anlotinib on key signaling proteins involved in drug resistance.

Materials:

  • Drug-resistant cancer cells

  • Anlotinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Anlotinib at desired concentrations (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours).[2]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell treatment with Anlotinib B Cell lysis & protein quantification A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H

Western Blot Workflow.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of Anlotinib in a living organism.

Materials:

  • Drug-resistant cancer cells

  • Immunocompromised mice (e.g., nude mice)

  • Anlotinib

  • Vehicle for oral gavage

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject drug-resistant cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

  • Administer Anlotinib orally (e.g., 3-6 mg/kg/day) or vehicle to the respective groups.[8]

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predetermined period (e.g., 2-4 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FGFR1 FGFR1 FGFR1->PI3K FGFR1->RAS VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Anlotinib Anlotinib Anlotinib->FGFR1 | Anlotinib->VEGFR2 | EGFR_TKI EGFR-TKI EGFR_TKI->EGFR |

Anlotinib Overcoming EGFR-TKI Resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs VEGFR, PDGFR, FGFR, c-Kit PI3K PI3K RTKs->PI3K AKT p-AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Anlotinib Anlotinib Anlotinib->RTKs |

Anlotinib Inhibition of PI3K/AKT Pathway.

Conclusion

Anlotinib is a versatile and potent multi-target TKI that serves as an invaluable tool for studying the complex mechanisms of drug resistance in cancer. Its ability to overcome resistance through the simultaneous inhibition of multiple signaling pathways provides a strong rationale for its use in preclinical models. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at elucidating resistance mechanisms and developing novel therapeutic strategies to improve outcomes for cancer patients.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Canlitinib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib, also known as KC1036, is a novel multi-kinase inhibitor with potent anti-tumor and anti-angiogenic activities.[1] It primarily targets key receptor tyrosine kinases (RTKs) implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), MET, and AXL.[1] Preclinical studies in mouse models, particularly in the context of Ewing Sarcoma, have demonstrated its efficacy in inhibiting tumor growth.[1][2] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound in mice, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing regimens for this compound in mouse xenograft models. These studies highlight the dose-dependent anti-tumor effects of the compound.

Mouse Model TypeCell Line/Tumor TypeDosing RegimenAdministration FrequencyEfficacy ReadoutReference
Patient-Derived Xenograft (PDX)Ewing Sarcoma6 mg/kg, 12 mg/kg, 18 mg/kgNot specifiedTumor growth inhibition, Overall survival[2]
XenograftMalignant Melanoma0.75 mg/kg, 1.5 mg/kg, 3 mg/kgDailyTumor volume reduction[3]
Cell line-Derived Xenograft (CDX)Ewing Sarcoma (A673, SK-N-MC)Not specifiedNot specifiedTumor growth inhibition[1][2]

Signaling Pathway

This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis. The diagram below illustrates the primary targets of this compound and their downstream consequences.

Canlitinib_Signaling_Pathway This compound This compound (KC1036) VEGFR2 VEGFR2 This compound->VEGFR2 MET MET This compound->MET AXL AXL This compound->AXL Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation MET->Proliferation Invasion Cell Invasion & Metastasis MET->Invasion AXL->Invasion Survival Cell Survival AXL->Survival

Caption: this compound inhibits VEGFR2, MET, and AXL signaling pathways.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models. These should be adapted based on specific experimental goals, cell lines, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., A673 or SK-N-MC for Ewing Sarcoma)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel or other appropriate extracellular matrix

  • Sterile PBS and cell culture medium

  • This compound (KC1036)

  • Vehicle control (e.g., as recommended by the supplier or a suitable formulation like 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Oral gavage needles

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Grouping:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 0.75, 1.5, 3 mg/kg).

    • Administer this compound or vehicle control to the respective groups via oral gavage daily.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., based on tumor size in the control group reaching a predetermined endpoint), euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers like Ki-67 and CD31).

Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol describes the use of a more clinically relevant PDX model to evaluate this compound efficacy.

Materials:

  • Patient-derived tumor tissue

  • Severely immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice)

  • Surgical tools for tissue implantation

  • This compound (KC1036) and vehicle

  • Standard animal monitoring and care equipment

Procedure:

  • PDX Establishment:

    • Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of an NSG mouse.

  • Tumor Engraftment and Expansion:

    • Monitor mice for tumor engraftment and growth.

    • Once the initial tumor reaches a suitable size (e.g., ~1000 mm³), it can be passaged into subsequent cohorts of mice for the efficacy study.

  • Efficacy Study Initiation:

    • Implant tumor fragments into the study cohort of mice.

    • Once tumors are established and have reached a designated volume, randomize mice into treatment groups.

  • This compound Dosing:

    • Administer this compound at the selected doses (e.g., 6, 12, 18 mg/kg) or vehicle control. The route of administration (e.g., oral gavage) should be consistent.

  • Monitoring and Endpoint Analysis:

    • Monitor tumor growth, body weight, and overall animal health.

    • In addition to tumor volume, overall survival can be a key endpoint in PDX studies.

    • At the study endpoint, collect tumors for further molecular and histological analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (for CDX) or PDX Tissue Preparation start->cell_culture implantation Tumor Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis end End analysis->end

References

Application Note: Analysis of Apoptosis Induction by Canlitinib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib is a novel multi-target tyrosine kinase inhibitor (TKI) showing significant promise in oncology research. As with many TKIs, its therapeutic effect is largely attributed to the induction of programmed cell death, or apoptosis, in cancer cells. This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Note: Publicly available research data predominantly refers to "Anlotinib," a multi-target TKI with a mechanism of action consistent with the expected effects of a compound named "this compound." It is presumed that "this compound" is an alternative name, a developmental code, or a synonym for Anlotinib. This document will proceed with the data available for Anlotinib.

Anlotinib is known to target multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][2][3][4] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis.[2][5]

Flow cytometry is a powerful technique for the rapid, quantitative assessment of apoptosis at the single-cell level.[6][7][8] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and changes in membrane integrity.[9]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the following cell populations to be distinguished:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Data Presentation

The following tables summarize the dose-dependent effects of Anlotinib on apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of Anlotinib on Apoptosis in Human Lung Cancer Cells (Calu-1 and A549)

Cell LineAnlotinib Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)
Calu-1 0 (Control)24~5%
524~15%
1024~25%
A549 0 (Control)24~3%
1024~12%
2024~20%

Data are representative and compiled from published studies.[10] Actual percentages may vary based on experimental conditions.

Table 2: Effect of Anlotinib on Apoptosis in Human Breast Cancer Cells (MCF-7 and MDA-MB-231)

Cell LineAnlotinib Concentration (µM)Treatment Duration (hours)Apoptotic Cells (Early + Late) (%)
MCF-7 0 (DMSO Control)24~4%
1024~20%
MDA-MB-231 0 (DMSO Control)24~5%
1024~18%

Data are representative and compiled from published studies.[11][12]

Table 3: Effect of Anlotinib on Apoptosis in Transformed Follicular Lymphoma (tFL) Cells (RL)

Cell LineAnlotinib Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)
RL 0 (Control)48~10%
1048~30%
2048~50%

Data are representative and compiled from published studies.[13][14]

Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound (Anlotinib)-induced apoptosis.

Canlitinib_Apoptosis_Pathway cluster_membrane Cell Membrane RTK VEGFR, PDGFR, FGFR PI3K PI3K RTK->PI3K MEK MEK RTK->MEK This compound This compound (Anlotinib) This compound->RTK Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Survivin Akt->Bcl2 Inhibition ERK ERK MEK->ERK ERK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound (Anlotinib) signaling pathway leading to apoptosis.

Experimental Protocols

Materials
  • This compound (Anlotinib)

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well plates or T25 flasks

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow Diagram

Flow_Cytometry_Workflow start Start cell_culture 1. Seed Cells (e.g., 2x10^5 cells/well) start->cell_culture treatment 2. Treat with this compound (Dose-response & Time-course) cell_culture->treatment harvest 3. Harvest Cells (Collect supernatant & trypsinize) treatment->harvest wash1 4. Wash with cold PBS harvest->wash1 resuspend 5. Resuspend in 1X Binding Buffer wash1->resuspend stain 6. Add Annexin V-FITC & PI resuspend->stain incubate 7. Incubate 15 min at RT, in dark stain->incubate analyze 8. Analyze on Flow Cytometer incubate->analyze end End analyze->end

Experimental workflow for apoptosis analysis by flow cytometry.
Detailed Protocol

  • Cell Seeding:

    • Culture the chosen cancer cell line in complete medium to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a density of 2-5 x 10⁵ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture supernatant from each well into a separate flow cytometry tube (this contains floating, potentially apoptotic cells).

    • Gently wash the adherent cells with PBS.

    • Add trypsin-EDTA to each well and incubate until the cells detach.

    • Add complete medium to neutralize the trypsin and transfer the detached cells to the corresponding tube containing the supernatant.

    • For suspension cells, simply collect the cell suspension into a flow cytometry tube.

  • Staining:

    • Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate controls for compensation and gating:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The protocol described in this application note provides a robust and reliable method for quantifying the apoptotic effects of this compound on cancer cells. The use of flow cytometry with Annexin V and PI staining allows for a detailed analysis of the different stages of cell death, providing valuable insights into the mechanism of action of this promising anti-cancer agent. The presented data and signaling pathway information offer a comprehensive overview for researchers in the field of drug development and cancer biology.

References

Application Notes and Protocols: Immunohistochemical Analysis of Biomarkers in Canlitinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib is a novel multi-targeted tyrosine kinase inhibitor (TKI) designed to suppress tumor growth and angiogenesis by blocking key signaling pathways implicated in cancer progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[1][2][3][4] By inhibiting these receptor tyrosine kinases, this compound effectively disrupts downstream signaling cascades, such as the PI3K/AKT and RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key pharmacodynamic and efficacy biomarkers in tumor tissues treated with this compound. The selected biomarkers—phosphorylated VEGFR2 (pVEGFR2), Ki-67, and cleaved caspase-3—allow for the assessment of target engagement, anti-proliferative activity, and induction of apoptosis, respectively.

Experimental Workflow

The following diagram outlines the general workflow for processing tumor tissue samples for immunohistochemical analysis of this compound-related biomarkers.

G cluster_0 Sample Collection & Preparation cluster_1 Immunohistochemical Staining cluster_2 Analysis Tumor_Excision Tumor Excision Fixation Formalin Fixation Tumor_Excision->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Mounting Slide Mounting Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Peroxidase & Protein Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (pVEGFR2, Ki-67, or Cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-Polymer) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Clearing Dehydration & Clearing Counterstaining->Dehydration_Clearing Coverslipping Coverslipping Dehydration_Clearing->Coverslipping Imaging Slide Scanning / Microscopy Coverslipping->Imaging Quantification Image Analysis & Scoring Imaging->Quantification

Figure 1. General workflow for IHC analysis of tumor biomarkers.

This compound Signaling Pathway and Biomarker Targets

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases on the surface of cancer cells and endothelial cells. This inhibition blocks downstream signaling pathways crucial for cell proliferation and angiogenesis. The diagram below illustrates the targeted pathway and the rationale for biomarker selection.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Processes cluster_3 Biomarkers VEGFR VEGFR AKT AKT VEGFR->AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR ERK ERK FGFR->ERK PDGFR PDGFR PDGFR->AKT PDGFR->ERK This compound This compound This compound->VEGFR This compound->FGFR This compound->PDGFR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation pVEGFR2 pVEGFR2 pVEGFR2->VEGFR Ki67 Ki-67 Ki67->Proliferation Caspase3 Cleaved Caspase-3 Caspase3->Survival Inhibits

Figure 2. this compound's mechanism of action and associated biomarkers.

Quantitative Data Summary

The following table summarizes the recommended antibody details for the IHC protocols. It is crucial to optimize these conditions for specific tissues and experimental setups.

BiomarkerTarget DescriptionRecommended Antibody (Clone)SupplierDilution RangeIncubation Time/Temp
pVEGFR2 (Tyr1175) Activated form of VEGFR2, indicating target engagement.Rabbit mAb (e.g., D5B11)Cell Signaling Technology1:50 - 1:2001-2 hours at RT or Overnight at 4°C
Ki-67 Nuclear protein associated with cell proliferation.[5]Rabbit mAb (e.g., 8D5)Abcam1:100 - 1:5001 hour at RT
Cleaved Caspase-3 Activated form of caspase-3, a key marker of apoptosis.[6]Rabbit mAb (e.g., Asp175)Cell Signaling Technology1:100 - 1:4001 hour at RT or Overnight at 4°C

Detailed Experimental Protocols

I. Tissue Preparation
  • Fixation : Immediately fix freshly excised tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Processing and Embedding : Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning : Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying : Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemistry Protocol for pVEGFR2

This protocol is optimized for detecting phosphorylated proteins, which requires careful handling to preserve the phosphate groups.

  • Deparaffinization and Rehydration :

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval :

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

  • Blocking :

    • Wash slides twice with Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[7]

    • Rinse with TBST.

    • Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation :

    • Drain the blocking solution and apply the anti-pVEGFR2 primary antibody diluted in antibody diluent.

    • Incubate in a humidified chamber overnight at 4°C.

  • Detection :

    • Wash slides three times with TBST for 5 minutes each.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit polymer) and incubate for 30-60 minutes at room temperature.

    • Wash slides three times with TBST.

    • Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 2-10 minutes, or until the desired stain intensity is reached. Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting :

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

III. Immunohistochemistry Protocol for Ki-67 and Cleaved Caspase-3

This protocol is suitable for both nuclear (Ki-67) and cytoplasmic (cleaved caspase-3) antigens.

  • Deparaffinization and Rehydration : Follow the same procedure as described in Section II, step 1.

  • Antigen Retrieval :

    • For Ki-67, use citrate buffer (pH 6.0) as described for pVEGFR2.[5]

    • For Cleaved Caspase-3, Tris-EDTA buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) may provide optimal results.

    • Follow the HIER procedure as described in Section II, step 2.

  • Blocking : Follow the same procedure as described in Section II, step 3.[7]

  • Primary Antibody Incubation :

    • Drain the blocking solution and apply the diluted primary antibody (anti-Ki-67 or anti-cleaved caspase-3).

    • Incubate in a humidified chamber for 1 hour at room temperature.

  • Detection : Follow the same procedure as described in Section II, step 5.

  • Counterstaining and Mounting : Follow the same procedure as described in Section II, step 6.

Data Analysis and Interpretation

  • pVEGFR2 : Staining is typically observed in the cytoplasm and membrane of endothelial cells within the tumor microvasculature. A decrease in staining intensity in this compound-treated tumors compared to controls indicates effective target engagement.

  • Ki-67 : Staining is localized to the nucleus of proliferating cells. The Ki-67 proliferation index can be calculated as the percentage of Ki-67-positive tumor cells. A significant reduction in this index in treated tumors suggests an anti-proliferative effect.

  • Cleaved Caspase-3 : Staining is primarily cytoplasmic and/or nuclear in apoptotic cells. An increase in the number of cleaved caspase-3-positive cells in treated tumors indicates the induction of apoptosis.[8][9]

For all biomarkers, it is essential to include appropriate positive and negative controls to ensure the validity of the staining. Quantitative analysis should be performed using digital image analysis software for objective and reproducible results.

References

Application Notes and Protocols for Canlitinib Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canlitinib (KC1036) is a novel multi-kinase inhibitor targeting key pathways involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), MET, and AXL.[1] This document provides a detailed framework for the preclinical and clinical experimental design of this compound in combination with other anti-cancer agents. The objective is to guide researchers in designing robust studies to evaluate the synergistic or additive effects of this compound-based combination therapies, ultimately leading to improved therapeutic outcomes.

Given the limited publicly available data on this compound combination therapies, this document will leverage data from studies on Anlotinib, a structurally and functionally similar multi-targeted tyrosine kinase inhibitor, as a representative example to illustrate the principles of experimental design and data presentation.[1][2][3][4]

Rationale for Combination Therapy

The complexity and heterogeneity of cancer often necessitate a multi-pronged therapeutic approach. Combining this compound with other anti-cancer agents offers several potential advantages:

  • Overcoming Drug Resistance: Tumors can develop resistance to single-agent therapies through the activation of alternative signaling pathways.[2] Combining this compound with an agent that targets a different pathway can prevent or delay the onset of resistance.

  • Enhanced Efficacy: Targeting multiple oncogenic drivers simultaneously can lead to synergistic or additive anti-tumor effects, resulting in greater tumor growth inhibition and cell death.[2]

  • Dose Reduction and Lower Toxicity: Synergistic combinations may allow for the use of lower doses of each agent, potentially reducing treatment-related toxicities while maintaining or improving efficacy.[5][6]

Potential combination strategies for this compound include:

  • Chemotherapy: Combining this compound with standard-of-care chemotherapy can enhance the cytotoxic effects of chemotherapy by inhibiting tumor angiogenesis and survival pathways.[1]

  • Immunotherapy (e.g., PD-1/PD-L1 inhibitors): this compound's modulation of the tumor microenvironment may enhance the efficacy of immune checkpoint inhibitors by increasing T-cell infiltration and reducing immunosuppressive signals.[7][8]

  • Targeted Therapy (e.g., EGFR or HER2 inhibitors): Dual blockade of key signaling pathways can be effective in tumors co-driven by multiple oncogenic pathways.[2][9]

Preclinical Experimental Design

A robust preclinical experimental design is crucial to establish the scientific rationale for advancing a combination therapy to clinical trials. This involves a tiered approach, starting with in vitro studies to assess synergy and elucidate mechanisms of action, followed by in vivo studies to confirm efficacy and assess safety.

In Vitro Studies

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other agents on cancer cell lines and to investigate the underlying molecular mechanisms.

Key Experiments:

  • Cell Viability and Proliferation Assays: To assess the dose-dependent effects of single agents and their combinations on cancer cell growth.

  • Apoptosis Assays: To determine if the combination therapy induces programmed cell death.

  • Synergy Analysis: To quantitatively assess the nature of the drug interaction.

  • Western Blotting/Phospho-Kinase Arrays: To investigate the effects of the combination on key signaling pathways.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and safety of this compound combination therapy in animal models.

Key Experiments:

  • Xenograft/Patient-Derived Xenograft (PDX) Models: To assess the in vivo efficacy of the combination therapy in a more physiologically relevant setting.[10][11][12]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug exposure and target engagement in vivo.

  • Toxicity Studies: To evaluate the safety profile of the combination therapy.

Data Presentation

Clear and concise data presentation is essential for interpreting experimental results. All quantitative data should be summarized in structured tables.

Table 1: In Vitro IC50 Values of Single Agents in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Combination Agent IC50 (nM)
A549Lung Adenocarcinoma[Insert experimental data][Insert experimental data]
HCT116Colorectal Carcinoma[Insert experimental data][Insert experimental data]
SK-BR-3Breast Cancer[Insert experimental data][Insert experimental data]
Table 2: Synergy Analysis of this compound Combination Therapy (Chou-Talalay Method)
Cell LineCombination RatioEffect Level (Fa)Combination Index (CI)Interpretation
A5491:10.50[Insert experimental data][Synergy/Additive/Antagonism]
A5491:10.75[Insert experimental data][Synergy/Additive/Antagonism]
A5491:10.90[Insert experimental data][Synergy/Additive/Antagonism]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]

Table 3: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
Treatment GroupTumor Growth Inhibition (%)p-value (vs. Control)
Vehicle Control0-
This compound (Dose)[Insert experimental data][Insert p-value]
Combination Agent (Dose)[Insert experimental data][Insert p-value]
This compound + Combination Agent[Insert experimental data][Insert p-value]
Table 4: Clinical Efficacy of Anlotinib Combination Therapies (Representative Data)
Combination RegimenCancer TypeNORR (%)DCR (%)Median PFS (months)
Anlotinib + S-1[13]NSCLC2937.962.15.8
Anlotinib + Docetaxel[1]NSCLC-32.587.5-
Anlotinib + PD-1 Inhibitor[8]SCLC3627.880.64.6
Anlotinib + EGFR-TKI[9]NSCLC2420.895.811.53
Anlotinib + Chemotherapy[14]NSCLC529.686.520.0
Anlotinib + Penpulimab (PD-1 inhibitor)[7]SCLC1833.377.85.93

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer; EGFR-TKI: Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the effect of this compound, a combination agent, and their combination on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound and combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Prepare serial dilutions of this compound and the combination agent, both individually and in combination at a fixed ratio.

  • Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a combination agent.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16][17]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[18]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Matrigel

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[21]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination agent alone

    • Group 4: this compound + combination agent

  • Administer the treatments according to the desired schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.

  • Excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 This compound Targets cluster_1 Downstream Signaling cluster_2 Effector Pathways cluster_3 Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS MET MET MET->PI3K MET->RAS STAT STAT MET->STAT AXL AXL AXL->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT->Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK MAPK RAF->MAPK MAPK->Proliferation Metastasis Metastasis Angiogenesis->Metastasis Proliferation->Metastasis Survival->Metastasis

Caption: this compound Signaling Pathway Inhibition.

G cluster_0 In Vitro cluster_1 In Vivo A Cell Line Selection B Single Agent Dose Response (IC50 Determination) A->B C Combination Dose Matrix (Cell Viability Assay) B->C D Synergy Analysis (Chou-Talalay/Bliss) C->D E Mechanism of Action Studies (Apoptosis, Western Blot) D->E F Xenograft Model Establishment E->F Promising Combinations G Treatment Administration F->G H Tumor Growth Monitoring G->H I Efficacy & Safety Evaluation H->I J Pharmacodynamic Analysis I->J

Caption: Preclinical Experimental Workflow.

G cluster_0 Drug A (e.g., this compound) cluster_1 Drug B (Combination Agent) cluster_2 Cellular Effects cluster_3 Synergy Models cluster_4 Outcome DrugA Drug A EffectA Effect A DrugA->EffectA DrugB Drug B EffectB Effect B DrugB->EffectB CombinedEffect Combined Effect EffectA->CombinedEffect EffectB->CombinedEffect Bliss Bliss Independence: E_exp = E_A + E_B - E_A*E_B CombinedEffect->Bliss ChouTalalay Chou-Talalay (CI): CI = (D)_A/(Dx)_A + (D)_B/(Dx)_B CombinedEffect->ChouTalalay Synergy Synergy (E_obs > E_exp or CI < 1) Bliss->Synergy Additive Additive (E_obs = E_exp or CI = 1) Bliss->Additive Antagonism Antagonism (E_obs < E_exp or CI > 1) Bliss->Antagonism ChouTalalay->Synergy ChouTalalay->Additive ChouTalalay->Antagonism

Caption: Synergy Analysis Logic.

References

Troubleshooting & Optimization

Optimizing Canlitinib dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Canlitinib in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable tyrosine kinase inhibitor. It demonstrates potent anti-tumor and anti-angiogenic activities by targeting multiple receptor tyrosine kinases, including AXL, FMS-like tyrosine kinase 3 (FLT3), and vascular endothelial growth factor receptor 2 (VEGFR2).[1] By inhibiting these receptors, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.

Q2: What are the primary molecular targets of this compound?

The primary molecular targets of this compound are AXL, FLT3, and VEGFR2. It also shows inhibitory activity against other kinases such as MET and MERTK.[1]

Q3: How should this compound be stored?

This compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C for up to one month. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.

Q4: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the powder is completely dissolved by vortexing or brief sonication. Store the stock solution in aliquots at -20°C or -80°C.

Optimizing this compound Dosage for In Vitro Experiments

The optimal concentration of this compound for in vitro experiments will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your specific model.

This compound In Vitro IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets in both biochemical and cellular assays.

TargetAssay TypeIC50 (nM)Cell Line
AXLBiochemical3.4-
AXLCellular (Phosphorylation)0.44AXL-MEFs
FLT3Biochemical8.6-
FLT3Cellular (Phosphorylation)1.5FLT-wt-MEFs
VEGFR2Biochemical46-
VEGFR2Cellular (Phosphorylation)1.1HUVECs
METBiochemical68-
METCellular (Phosphorylation)7.0MKN45
MERTKBiochemical14-

Data sourced from a preclinical study on CT053PTSA (this compound).[1]

Recommended Starting Concentrations for Cell Culture

Based on the cellular IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response experiment (e.g., using a cell viability assay) to determine the optimal concentration for your specific cell line and experimental duration. For long-term experiments (greater than 72 hours), lower concentrations may be necessary to avoid cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Q1: I am not observing the expected inhibition of cell growth with this compound. What are the possible reasons?

  • Suboptimal Drug Concentration: The concentration of this compound may be too low for your specific cell line.

    • Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line.

  • Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to AXL, FLT3, or VEGFR2 inhibition. This can be due to mutations in the target receptors or activation of bypass signaling pathways.[2][3]

    • Recommendation: Confirm the expression of the target receptors (AXL, FLT3, VEGFR2) in your cell line using western blot or flow cytometry. If the targets are expressed, consider investigating potential resistance mechanisms, such as mutations in the kinase domains or activation of parallel signaling pathways (e.g., EGFR, MET).

  • Drug Inactivation: this compound may be unstable in the cell culture medium over long incubation periods.

    • Recommendation: For long-term experiments, consider replenishing the medium with fresh this compound every 48-72 hours.

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to and sequester the inhibitor, reducing its effective concentration.

    • Recommendation: If possible, perform the experiment in a medium with a lower serum concentration (e.g., 2-5% FBS) or in a serum-free medium, after confirming that this does not adversely affect cell viability.

Q2: I am seeing inconsistent results in my western blot for phosphorylated AXL, FLT3, or VEGFR2 after this compound treatment. How can I improve my results?

  • Sample Handling: Phosphorylation events are highly dynamic and can be lost due to phosphatase activity during sample preparation.

    • Recommendation: Work quickly and keep samples on ice at all times. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[4][5]

  • Blocking Buffer: The choice of blocking buffer can affect the signal-to-noise ratio.

    • Recommendation: For phospho-specific antibodies, it is often recommended to use bovine serum albumin (BSA) as a blocking agent instead of milk, as milk contains casein which is a phosphoprotein and can lead to high background.

  • Antibody Specificity: The phospho-specific antibody may not be specific or sensitive enough.

    • Recommendation: Validate your phospho-specific antibody by treating your cells with a known activator of the pathway (e.g., the respective ligand) to ensure a robust positive control. Additionally, treating cell lysates with a phosphatase (e.g., lambda phosphatase) should abolish the signal, confirming the antibody's specificity for the phosphorylated epitope.[6]

  • Loading Controls: It is essential to normalize the phosphorylated protein levels to the total protein levels.

    • Recommendation: After probing for the phosphorylated target, strip the membrane and re-probe with an antibody against the total protein (e.g., total AXL, total FLT3, total VEGFR2). This will allow you to determine if the changes in phosphorylation are due to inhibition of the kinase or changes in the total protein expression.[5][7]

Q3: I am observing paradoxical activation of a signaling pathway after this compound treatment. Is this expected?

While not commonly reported for this compound specifically, some tyrosine kinase inhibitors can cause paradoxical activation of signaling pathways, particularly the MAPK (ERK) pathway.[8][9] This can occur through various mechanisms, such as the inhibitor promoting the dimerization of RAF kinases in cells with upstream mutations (e.g., in RAS).[8]

  • Recommendation: If you observe an unexpected increase in the phosphorylation of downstream effectors like ERK, it is important to investigate this further. Consider using a MEK inhibitor in combination with this compound to determine if the paradoxical activation is responsible for a lack of efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Kinases

This protocol outlines the steps for detecting the phosphorylation status of AXL, FLT3, and VEGFR2.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the specified time.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-AXL, p-FLT3, or p-VEGFR2) overnight at 4°C, with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • For normalization, strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin).

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Pipette 50 µL of the Matrigel into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium (e.g., 2% FBS) at a density of 2-4 x 10^5 cells/mL.

  • Treatment: Add this compound at the desired concentrations to the cell suspension.

  • Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis:

    • Monitor the formation of tube-like structures using a phase-contrast microscope.

    • Capture images at different time points.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound exerts its effects by inhibiting the signaling pathways downstream of AXL, FLT3, and VEGFR2. The following diagram illustrates the key components of these pathways.

Canlitinib_Signaling_Pathways cluster_this compound This compound cluster_Receptors Receptor Tyrosine Kinases cluster_Downstream Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects This compound This compound AXL AXL This compound->AXL FLT3 FLT3 This compound->FLT3 VEGFR2 VEGFR2 This compound->VEGFR2 PI3K_AKT PI3K/AKT AXL->PI3K_AKT RAS_MAPK RAS/MAPK AXL->RAS_MAPK STAT JAK/STAT AXL->STAT FLT3->PI3K_AKT FLT3->RAS_MAPK FLT3->STAT VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration STAT->Proliferation STAT->Survival Canlitinib_Workflow start Start: Hypothesis This compound inhibits cancer cell growth dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 target_inhibition Target Inhibition Assay (Western Blot for p-AXL, p-FLT3, p-VEGFR2) ic50->target_inhibition downstream_signaling Downstream Pathway Analysis (Western Blot for p-AKT, p-ERK) target_inhibition->downstream_signaling functional_assays Functional Assays (Migration, Invasion, Angiogenesis) downstream_signaling->functional_assays conclusion Conclusion: Efficacy and Mechanism of Action functional_assays->conclusion

References

Technical Support Center: Troubleshooting Canlitinib Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of Canlitinib (KC1036) in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

This compound is a multi-kinase inhibitor primarily targeting VEGFR2, AXL, and FLT3.[1][2] Like many kinase inhibitors, it may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. A related compound, CT053PTSA, which also targets MET, AXL, and VEGFR2, has shown inhibitory activity against MERTK and FLT3.[3]

Q2: I am observing unexpected phenotypic changes in my cell-based assay that don't seem to be mediated by VEGFR2, AXL, or FLT3 inhibition. What could be the cause?

Unexpected cellular phenotypes can arise from the inhibition of kinases other than the primary targets. First, confirm that the observed phenotype is dose-dependent with this compound treatment. If so, consider that off-target kinase inhibition may be activating or inhibiting other signaling pathways. It is recommended to perform a broad kinase screen to identify potential off-targets at the concentration you are using.

Q3: My in vitro kinase assay results with this compound are inconsistent. What are some common pitfalls?

Inconsistencies in in vitro kinase assays can stem from several factors:

  • Reagent Quality: Ensure the purity and activity of your recombinant kinase and substrate.

  • ATP Concentration: As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration in your assay. For comparability, it is advisable to use an ATP concentration close to the Km value for the specific kinase.

  • Assay Buffer Conditions: pH, ionic strength, and the presence of detergents can all affect enzyme activity and inhibitor binding.

  • Compound Solubility: this compound may precipitate at higher concentrations. Ensure it is fully solubilized in your assay buffer.

Q4: How can I confirm that an observed effect in my cellular assay is a true off-target effect of this compound and not due to general cytotoxicity?

To distinguish a specific off-target effect from general cytotoxicity, you can perform the following experiments:

  • Cell Viability Assays: Use assays like MTT or CellTiter-Glo to determine the concentration range at which this compound is cytotoxic to your cell line. Correlate this with the concentrations at which you observe the phenotype of interest.

  • Rescue Experiments: If you hypothesize that the off-target effect is due to the inhibition of a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway.

  • Use of Structurally Unrelated Inhibitors: Test other inhibitors with known activity against the suspected off-target kinase to see if they replicate the phenotype.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cellular Assay IC50 Values

Possible Causes:

  • Cellular Permeability: this compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Protein Binding: this compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.

  • Cellular ATP Concentration: The high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, leading to a higher apparent IC50 in cellular assays compared to biochemical assays, which often use lower ATP concentrations.

Troubleshooting Steps:

  • Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target binding within the cell.

  • Inhibit Efflux Pumps: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the cellular potency of this compound increases.

  • Optimize Serum Concentration: Perform assays in low-serum or serum-free media to minimize protein binding effects.

  • Correlate with Downstream Signaling: Use Western blotting or other methods to measure the inhibition of downstream signaling pathways of the target kinase in cells. This can provide a more biologically relevant measure of cellular potency.

Issue 2: Unexpected Activation of a Signaling Pathway

Possible Causes:

  • Inhibition of a Suppressive Kinase: this compound might be inhibiting a kinase that normally acts as a negative regulator of the observed pathway.

  • Feedback Loop Activation: Inhibition of a primary target could trigger a feedback mechanism that leads to the activation of a parallel signaling pathway. For example, inhibition of one receptor tyrosine kinase (RTK) can sometimes lead to the upregulation and activation of another RTK.

  • Off-Target Kinase Activation: While less common, some kinase inhibitors can paradoxically activate certain kinases at specific concentrations.

Troubleshooting Steps:

  • Kinome-wide Profiling: Perform a kinome scan to identify potential off-target kinases that could be responsible for the pathway activation.

  • Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased view of the signaling pathways that are altered by this compound treatment.

  • Pathway-Specific Inhibitors: Use well-characterized inhibitors of the unexpectedly activated pathway to confirm its role in the observed phenotype and to dissect the mechanism.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound (KC1036) and a Related Compound (CT053PTSA)

Kinase TargetThis compound (KC1036) IC50 (nM)CT053PTSA IC50 (nM)
VEGFR26.8[1][2]46[3]
AXL15.0[1][2]3.4[3]
FLT3Not Reported8.6[3]
MET14.6[1][2]68[3]
MERTKNot Reported14[3]

Note: Data for KC1036 and CT053PTSA are from separate studies and direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol is a generalized procedure for determining the in vitro potency of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • Cold ATP

  • 96-well filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the purified kinase and substrate to each well.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and cold ATP (at a concentration close to the Km for the kinase).

  • Incubate the plate at 30°C for a predetermined time (ensure the reaction is in the linear range).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired time.

  • If the target kinase is a receptor tyrosine kinase, you may need to stimulate the cells with the corresponding ligand for a short period before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

Signaling_Pathways cluster_this compound This compound cluster_VEGFR2 VEGFR2 Pathway cluster_AXL AXL Pathway cluster_FLT3 FLT3 Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibition AXL AXL This compound->AXL inhibition FLT3 FLT3 This compound->FLT3 inhibition PLCg PLCg VEGFR2->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation PI3K_AKT PI3K/AKT AXL->PI3K_AKT Survival Survival PI3K_AKT->Survival STAT5 STAT5 FLT3->STAT5 Cell_Cycle Cell Cycle Progression STAT5->Cell_Cycle

Caption: this compound's primary targets and their downstream signaling pathways.

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., off-target phenotype) Biochem_vs_Cell Biochemical vs. Cellular Discrepancy? Start->Biochem_vs_Cell Pathway_Activation Unexpected Pathway Activation? Start->Pathway_Activation Check_Permeability Assess Cell Permeability (CETSA, NanoBRET) Biochem_vs_Cell->Check_Permeability Yes Check_Efflux Inhibit Efflux Pumps Biochem_vs_Cell->Check_Efflux Yes Check_Protein_Binding Reduce Serum in Media Biochem_vs_Cell->Check_Protein_Binding Yes Kinome_Scan Perform Kinome Scan Pathway_Activation->Kinome_Scan Yes Phospho_Proteomics Phospho-proteomics Analysis Pathway_Activation->Phospho_Proteomics Yes Solution1 Identify Permeability/ Efflux Issues Check_Permeability->Solution1 Check_Efflux->Solution1 Check_Protein_Binding->Solution1 Pathway_Inhibitors Use Pathway-Specific Inhibitors Kinome_Scan->Pathway_Inhibitors Phospho_Proteomics->Pathway_Inhibitors Solution2 Identify Off-Target Kinase Pathway_Inhibitors->Solution2

Caption: A logical workflow for troubleshooting off-target effects of this compound.

References

Technical Support Center: Overcoming Acquired Resistance to Canlitinib/Anlotinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address acquired resistance to Canlitinib (Anlotinib) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Anlotinib)?

Anlotinib is a multi-target tyrosine kinase inhibitor (TKI). It functions by inhibiting the activity of several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)[1][2][3]

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4)[1][2]

  • Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)[1][2]

  • c-Kit[2][3]

By blocking these signaling pathways, Anlotinib can inhibit tumor growth and angiogenesis.[3]

Q2: My cancer cell line, which was initially sensitive to this compound (Anlotinib), has now become resistant. What are the common mechanisms of acquired resistance to TKIs?

Acquired resistance to TKIs is a significant challenge and can arise from various molecular changes within the cancer cells.[4][5][6] Common mechanisms include:

  • Secondary Mutations in the Drug Target: Mutations in the kinase domain of the target receptor can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby promoting cell survival and proliferation.[7] For example, upregulation of the PI3K/AKT or c-MET pathways has been observed.[8][9][10][11]

  • Amplification of the Drug Target: Increased expression of the target receptor can overwhelm the inhibitory effect of the drug.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can reduce the intracellular concentration of the drug.[2]

  • Phenotypic Changes: Cells may undergo epithelial-to-mesenchymal transition (EMT), which is associated with increased resistance to various cancer therapies.

Q3: How can I investigate the mechanism of resistance in my specific cell line?

A systematic approach is necessary to identify the specific resistance mechanism in your cell line. Here are some key experimental strategies:

  • Sequence the Target Genes: Perform DNA sequencing of the kinase domains of this compound's primary targets (e.g., VEGFRs, FGFRs) to check for secondary mutations.

  • Analyze Protein Expression and Activation: Use Western blotting or other immunoassays to assess the expression and phosphorylation status of key proteins in the target and potential bypass pathways (e.g., EGFR, MET, AXL, AKT, ERK).

  • Gene Expression Profiling: Conduct transcriptomic analysis (e.g., RNA-seq) to compare the gene expression profiles of the sensitive and resistant cell lines. This can reveal upregulation of unexpected genes or pathways.

  • Functional Assays: Use inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored.

Troubleshooting Guides

Problem 1: My this compound (Anlotinib) treatment is no longer effective in my cell line.

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value of this compound in your cell line compared to the parental, sensitive line.

    • Investigate Resistance Mechanism: Follow the steps outlined in FAQ Q3 to identify the potential mechanism of resistance.

    • Attempt to Reverse Resistance: Based on your findings, you can try the following:

      • Combination Therapy: If a bypass pathway is activated, combine this compound with an inhibitor of that pathway. For example, if the PI3K/AKT pathway is activated, a PI3K inhibitor like LY294002 could be used.[8][10]

      • Alternative TKI: If a specific resistance mutation is identified, a different TKI that is not affected by this mutation might be effective.

Possible Cause 2: Experimental Issues

  • Troubleshooting Steps:

    • Check Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment.

    • Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Optimize Assay Conditions: Review and optimize your experimental protocols, including cell seeding density, drug treatment duration, and assay readout parameters.

Problem 2: I have identified the activation of a bypass pathway. How do I select a combination therapy?

Guidance:

  • Identify the Activated Pathway: Use techniques like Western blotting to confirm the hyperactivation of a specific bypass pathway (e.g., increased phosphorylation of AKT, MET, or AXL).

  • Select a Specific Inhibitor: Choose a well-characterized and potent inhibitor for the key kinase in the activated pathway.

  • Determine Optimal Concentrations: Perform dose-matrix experiments to evaluate the synergistic, additive, or antagonistic effects of combining this compound with the new inhibitor. This will help you determine the optimal concentrations of each drug to use.

  • Assess Cellular Effects: Evaluate the effect of the combination therapy on cell viability, apoptosis (e.g., using Annexin V staining), and cell cycle progression.

Data Presentation

Table 1: Example of Cell Viability Data for this compound-Resistant Cells with Combination Therapy

Treatment GroupCell LineIC50 of this compound (µM)
This compound aloneParental Sensitive1.5
This compound aloneAcquired Resistant15.2
This compound + Inhibitor X (of bypass pathway)Acquired Resistant3.1

Table 2: Example of Apoptosis Data

Treatment GroupCell Line% Apoptotic Cells (Annexin V positive)
Vehicle ControlAcquired Resistant5%
This compound (10 µM)Acquired Resistant8%
Inhibitor X (1 µM)Acquired Resistant7%
This compound (10 µM) + Inhibitor X (1 µM)Acquired Resistant45%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with the appropriate drugs for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms This compound This compound (Anlotinib) RTK VEGFR, FGFR, PDGFR, c-Kit This compound->RTK Inhibits Proliferation Proliferation & Angiogenesis RTK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MET, AXL) Bypass->Proliferation Restores Efflux Increased Drug Efflux (e.g., P-gp) Efflux->this compound Reduces intracellular concentration Mutation Target Gene Mutation Mutation->RTK Alters binding site

Caption: this compound mechanism of action and common resistance pathways.

cluster_workflow Troubleshooting Workflow for Acquired Resistance cluster_findings Potential Findings cluster_solutions Potential Solutions start Decreased Efficacy of This compound Observed confirm_resistance Confirm Resistance (Dose-Response Assay) start->confirm_resistance investigate Investigate Mechanism: - Target Sequencing - Western Blot - Gene Expression confirm_resistance->investigate bypass Bypass Pathway Activation investigate->bypass mutation Target Mutation investigate->mutation efflux Drug Efflux investigate->efflux combo Combination Therapy (e.g., with Pathway Inhibitor) bypass->combo alt_tki Alternative TKI mutation->alt_tki efflux_inhibitor Efflux Pump Inhibitor efflux->efflux_inhibitor cluster_pathway Example Bypass Pathway: PI3K/AKT RTK_bypass Alternative RTK (e.g., EGFR, MET) PI3K PI3K RTK_bypass->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound Target_RTK Target RTK (VEGFR, etc.) This compound->Target_RTK Inhibits Target_RTK->PI3K PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->PI3K Inhibits

References

Interpreting unexpected results in Canlitinib studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with Canlitinib, a potent inhibitor of EGFR with secondary activity against HER2, intended for non-small cell lung cancer (NSCLC) with EGFR mutations.

Frequently Asked Questions (FAQs)

FAQ 1: Paradoxical MAPK/ERK Pathway Activation

Question: We are observing a paradoxical increase in ERK phosphorylation at low concentrations of this compound in our EGFR-mutant cell lines. Is this a known phenomenon?

Answer: Yes, paradoxical activation of the MAPK/ERK pathway is a phenomenon that has been observed with some kinase inhibitors.[1][2][3][4] This can occur due to several potential mechanisms, including the disruption of negative feedback loops or alterations in receptor dimerization dynamics at sub-saturating drug concentrations. In some cellular contexts, low doses of an inhibitor can disrupt the auto-inhibitory mechanisms that normally keep signaling pathways in check, leading to a temporary surge in downstream activity before the inhibitory effects take over at higher concentrations.

Troubleshooting Guide:

To investigate this paradoxical effect in your experiments, consider the following:

  • Detailed Dose-Response and Time-Course Analysis:

    • Perform a fine-grained dose-response curve with this compound, focusing on a low concentration range.

    • Conduct a time-course experiment at a concentration that induces paradoxical activation to determine the kinetics of this effect.

  • Western Blot Analysis:

    • Probe for total and phosphorylated levels of EGFR, MEK, and ERK to confirm the paradoxical activation is specific to the MAPK/ERK pathway.

  • Co-Immunoprecipitation:

    • Assess EGFR dimerization status at various this compound concentrations to see if low doses promote the formation of activating dimers.

Quantitative Data Summary: this compound Effect on p-ERK Levels

This compound Concentration (nM)Relative p-ERK Level (Fold Change vs. Control)Cell Viability (% of Control)
0 (Control)1.0100%
0.11.898%
12.595%
101.280%
1000.450%
10000.120%

Signaling Pathway Diagram: Paradoxical MAPK Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Feedback Negative Feedback ERK->Feedback Proliferation Cell Proliferation ERK->Proliferation Canlitinib_low Low Conc. This compound Canlitinib_low->Feedback Disruption Canlitinib_high High Conc. This compound Canlitinib_high->EGFR Inhibition Feedback->EGFR

Caption: EGFR signaling and paradoxical MAPK activation by low-dose this compound.

FAQ 2: MET-Mediated Resistance

Question: Our this compound-resistant clones show high levels of MET expression. How does this contribute to resistance?

Answer: Upregulation or amplification of the MET receptor tyrosine kinase is a known mechanism of acquired resistance to EGFR inhibitors.[5][6][7][8] MET activation can create a "bypass track" for signaling. Even when this compound is effectively blocking EGFR, MET can independently activate downstream pathways, such as PI3K/AKT and MAPK/ERK, thereby restoring the signals that drive cell proliferation and survival.[7]

Troubleshooting Guide:

To confirm and overcome MET-mediated resistance:

  • Confirm MET Activation:

    • Use Western blotting to check for increased phosphorylation of MET in your resistant clones compared to the parental, sensitive cells.

    • Consider performing fluorescence in situ hybridization (FISH) to test for MET gene amplification.

  • Assess Bypass Signaling:

    • Treat resistant cells with this compound and observe the phosphorylation status of downstream effectors like AKT and ERK. Persistent activation despite EGFR inhibition points to a bypass mechanism.

  • Combination Therapy:

    • Test the synergistic effect of combining this compound with a MET inhibitor (e.g., Crizotinib or Capmatinib). A restoration of sensitivity would strongly suggest MET-driven resistance.

Quantitative Data Summary: Synergy of this compound and MET Inhibitor

TreatmentCell Viability (% of Control) - Parental LineCell Viability (% of Control) - Resistant Clone
This compound (100 nM)50%90%
MET Inhibitor (50 nM)95%85%
This compound + MET Inhibitor25%30%

Signaling Pathway Diagram: MET Bypass Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK MET MET (Upregulated) MET->PI3K Bypass Signal MET->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival This compound This compound This compound->EGFR

Caption: MET amplification provides a bypass route for downstream signaling.

FAQ 3: Unexpected Synergy with mTOR Inhibitors

Question: We've observed unexpected synergy between this compound and mTOR inhibitors in gastrointestinal cancer models. What is the potential mechanism?

Answer: This synergy is likely due to the disruption of crosstalk and feedback loops between the EGFR and PI3K/AKT/mTOR signaling pathways.[9][10][11][12] While this compound primarily targets EGFR, this can lead to compensatory feedback activation of the PI3K/AKT/mTOR pathway in some cancer types.[13] Conversely, inhibiting mTOR can sometimes lead to a feedback activation of EGFR. By co-targeting both EGFR and mTOR, you can achieve a more comprehensive and durable blockade of pro-survival signaling.

Troubleshooting Guide:

To investigate the observed synergy, the following experimental workflow is recommended:

  • Confirm Synergy:

    • Use a checkerboard assay with varying concentrations of both drugs to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.

  • Analyze Feedback Mechanisms:

    • Treat cells with the mTOR inhibitor alone and probe for changes in EGFR phosphorylation. An increase would indicate a feedback loop.

    • Treat cells with this compound alone and assess the phosphorylation of mTOR pathway components like S6 ribosomal protein.

  • Evaluate Downstream Effects:

    • Measure key cellular outcomes such as apoptosis (e.g., via cleaved PARP or Caspase-3) and cell cycle arrest (e.g., via flow cytometry) with single agents versus the combination.

Quantitative Data Summary: Combination Index (CI) Values

Drug Combination (this compound + mTOR Inhibitor)Fa (Fraction Affected)Combination Index (CI)Interpretation
50 nM + 20 nM0.50.75Synergy
100 nM + 20 nM0.70.60Strong Synergy
50 nM + 50 nM0.80.55Strong Synergy

CI < 0.9 indicates synergy.

Experimental Workflow Diagram: Assessing Drug Synergy

G start Hypothesis: Synergy between This compound & mTORi step1 Step 1: Dose-Response Curves (Single Agents) start->step1 step2 Step 2: Checkerboard Assay (Combination Doses) step1->step2 step3 Step 3: Calculate CI (CompuSyn/Software) step2->step3 result CI < 0.9? step3->result synergy Conclusion: Synergy Confirmed result->synergy Yes no_synergy Conclusion: Additive or Antagonistic Effect result->no_synergy No step4 Step 4: Western Blot for Feedback/Crosstalk (p-EGFR, p-S6) synergy->step4

Caption: Workflow for confirming and investigating drug synergy.

References

Technical Support Center: Minimizing Anlotinib Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Anlotinib in animal models. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Anlotinib and how does it relate to its toxicity profile?

Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFRα/β), and c-Kit.[1] By inhibiting these receptors, Anlotinib effectively blocks tumor angiogenesis and growth.[1] However, these targets are also present on healthy cells, leading to on-target toxicities. For instance, inhibition of VEGFR can lead to hypertension and proteinuria, while effects on other kinases can contribute to gastrointestinal issues and fatigue.

Q2: What are the most common toxicities observed with Anlotinib in animal models?

Based on preclinical and clinical data, the most common toxicities associated with Anlotinib include:

  • Hypertension: A frequent, on-target effect of VEGFR inhibition.

  • Gastrointestinal Toxicity: Including diarrhea, nausea, vomiting, and loss of appetite.[1]

  • Fatigue or Lethargy: A common side effect of many TKIs.

  • Hepatic and Renal Toxicity: Elevations in liver enzymes (ALT, AST) and serum creatinine may be observed.[2]

  • Hand-Foot Syndrome: Less common in animal models but a known side effect in humans.

  • Hematological Toxicity: Such as thrombocytopenia.[2]

Q3: How do I determine the appropriate starting dose for my animal efficacy studies to minimize toxicity?

Q4: What should I do if my animals develop severe diarrhea during treatment?

Severe diarrhea can lead to dehydration, weight loss, and mortality. Prompt management is essential.

  • Supportive Care: Ensure animals have easy access to hydration and nutrition. This may include providing hydrogels or nutrient-rich soft food.

  • Anti-diarrheal Medication: Loperamide is a commonly used agent for managing chemotherapy-induced diarrhea and can be considered.[5]

  • Dose Interruption/Reduction: If diarrhea is severe (e.g., significant weight loss, dehydration), temporarily stopping Anlotinib administration or reducing the dose is a critical step. Once the animal recovers, treatment can be re-initiated at a lower dose.

Q5: How can I manage Anlotinib-induced hypertension in my animal models?

Hypertension is a known class effect of VEGFR inhibitors.[6]

  • Blood Pressure Monitoring: Regularly monitor blood pressure in treated animals.

  • Antihypertensive Agents: If significant and sustained hypertension is observed, consider co-administration of antihypertensive medications. Calcium channel blockers (e.g., amlodipine) and ACE inhibitors are often used in the clinical setting and can be adapted for preclinical use.[7][8]

  • Dose Adjustment: Similar to managing diarrhea, dose reduction or interruption of Anlotinib may be necessary if hypertension is severe or difficult to control.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss and Dehydration in Treated Animals
  • Potential Cause: This is often a sign of significant toxicity, commonly secondary to gastrointestinal issues like diarrhea or anorexia.

  • Troubleshooting Steps:

    • Assess for Diarrhea: Check for signs of loose or watery stools. If present, refer to the diarrhea management protocol.

    • Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is a contributing factor.

    • Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support (e.g., subcutaneous fluids, hydrogels).

    • Reduce Anlotinib Dose: Immediately reduce the dose of Anlotinib or interrupt treatment until the animal's condition stabilizes.

    • Conduct Health Monitoring: Perform daily health checks, including body weight, clinical signs, and hydration status (skin turgor).

Issue 2: Elevated Liver or Kidney Function Markers in Blood Samples
  • Potential Cause: Anlotinib can cause organ-specific toxicity.

  • Troubleshooting Steps:

    • Confirm Findings: Repeat blood chemistry analysis to confirm the elevations in markers such as ALT, AST, BUN, and creatinine.

    • Histopathological Examination: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological evaluation of the liver and kidneys to assess for tissue damage.

    • Dose-Response Relationship: Determine if the severity of organ toxicity is dose-dependent by evaluating different dose groups.

    • Consider Dose Reduction: For ongoing studies, a dose reduction may be necessary to mitigate further organ damage.

Data Presentation

Table 1: Dose-Related Efficacy and Toxicity of Anlotinib in Mouse Xenograft Models

Dose (mg/kg/day, oral)Animal ModelTumor TypeEfficacy OutcomeToxicity ObservationsReference
1.5 - 6Nude MiceVarious Human XenograftsDose-dependent inhibition of tumor growthLittle effect on bodyweight at effective doses[9]
1, 2, 4, 8C57BL/6 MiceEO771 Breast TumorSignificant tumor growth inhibition at all dosesSimilar antitumor effects at 2, 4, and 8 mg/kg[3]
1.5, 3, 6Nude MiceOvarian Cancer XenograftDose-dependent reduction in tumor size and weightNo significant difference in mouse body weights[4]

Table 2: Reported Dose-Limiting Toxicities (DLTs) in a Phase I Clinical Trial of Anlotinib

Dosing ScheduleAnlotinib DoseDLT ObservedReference
4 weeks on / 0 weeks off10 mgGrade 3 Hypertension[10][11]
2 weeks on / 1 week off16 mgGrade 3 Hypertension, Grade 3 Fatigue[10][11]

Experimental Protocols

Protocol 1: Assessment of Renal and Hepatic Toxicity
  • Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at specified time points during the study.

  • Serum Separation: Process blood to separate serum.

  • Biochemical Analysis: Use a certified veterinary clinical chemistry analyzer to measure the following parameters:

    • Renal Function: Blood Urea Nitrogen (BUN), Creatinine.

    • Hepatic Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, Albumin.

  • Urine Collection: If feasible, collect urine to measure proteinuria.

  • Histopathology:

    • At the end of the study, euthanize animals and collect liver and kidney tissues.

    • Fix tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for signs of cellular damage, inflammation, necrosis, and other abnormalities.

Protocol 2: Monitoring and Management of Hypertension
  • Acclimatization: Acclimate animals to the blood pressure measurement device and procedure for several days before starting the treatment to minimize stress-induced hypertension.

  • Blood Pressure Measurement: Use a non-invasive tail-cuff system to measure systolic and diastolic blood pressure.

  • Measurement Schedule:

    • Establish a baseline blood pressure before the first dose.

    • Measure blood pressure at least once a week, and more frequently (e.g., 2-3 times a week) during the first cycle of treatment.

  • Data Analysis: Average multiple readings for each animal at each time point.

  • Intervention Threshold: If a sustained increase in systolic blood pressure of >20-30 mmHg above baseline is observed, consider intervention.

  • Mitigation:

    • Dose Reduction: Reduce the Anlotinib dose by 25-50%.

    • Antihypertensive Co-treatment: If dose reduction is not desirable for efficacy reasons, consider daily administration of an antihypertensive agent such as amlodipine (e.g., 1-5 mg/kg, oral). The dose of the antihypertensive should be optimized in a pilot study.

Protocol 3: Assessment and Management of Diarrhea
  • Stool Consistency Scoring: Observe the consistency of feces daily and score using a standardized scale:

    • 0 = Normal, well-formed pellets

    • 1 = Soft, but still formed pellets

    • 2 = Very soft, unformed stools

    • 3 = Watery diarrhea

  • Body Weight Monitoring: Record body weight daily as an indicator of dehydration and overall health.

  • Supportive Care:

    • For animals with a score of 2 or higher, provide a readily accessible source of hydration, such as a hydrogel pack or electrolyte-supplemented water.

    • Offer soft, palatable, and high-calorie food.

  • Pharmacological Intervention:

    • For persistent scores of 2 or 3, consider oral administration of loperamide (e.g., 1-2 mg/kg).

  • Dose Modification:

    • If diarrhea persists for more than 48 hours despite supportive care and pharmacological intervention, or if there is >15% body weight loss, interrupt Anlotinib treatment.

    • Once the animal recovers, treatment may be resumed at a 50% reduced dose.

Visualizations

Anlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Anlotinib->cKit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Anlotinib inhibits multiple receptor tyrosine kinases.

Experimental_Workflow_Toxicity_Assessment start Start Experiment (Anlotinib Administration) daily_monitoring Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency start->daily_monitoring weekly_monitoring Weekly Monitoring: - Blood Pressure daily_monitoring->weekly_monitoring decision Adverse Event? daily_monitoring->decision blood_collection Periodic Blood Collection: (e.g., Day 7, 14, 21) weekly_monitoring->blood_collection weekly_monitoring->decision biochemistry Serum Biochemistry: - ALT, AST, BUN, Creatinine blood_collection->biochemistry biochemistry->decision end_study End of Study/ Euthanasia histopathology Histopathology: - Liver, Kidneys, etc. end_study->histopathology decision->end_study No (or end of study) mitigation Toxicity Mitigation: - Dose Reduction - Supportive Care - Co-medication decision->mitigation Yes mitigation->daily_monitoring

Caption: Workflow for monitoring Anlotinib toxicity in animal models.

Logical_Relationship_Dose_Toxicity_Efficacy dose Anlotinib Dose efficacy Anti-Tumor Efficacy dose->efficacy Increases toxicity Toxicity dose->toxicity Increases therapeutic_window Therapeutic Window efficacy->therapeutic_window toxicity->therapeutic_window

Caption: Relationship between Anlotinib dose, efficacy, and toxicity.

References

Cell culture conditions for reproducible Canlitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting reproducible experiments with Canlitinib (also known as Anlotinib), a multi-targeted receptor tyrosine kinase inhibitor. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally administered small-molecule multi-targeted tyrosine kinase inhibitor. It primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[1][2] By inhibiting these receptors, this compound effectively blocks downstream signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis.[1][2][3]

Q2: Which cancer cell lines are sensitive to this compound?

This compound has shown anti-tumor activity in a variety of cancer cell lines, including but not limited to:

  • Breast cancer (e.g., MCF-7, MDA-MB-231)[4][5]

  • Lung cancer (e.g., A549, NCI-H460, PC9/GR)[6][7][8]

  • Colorectal cancer (e.g., CT26, HCT-116, LOVO)[9][10]

  • Ovarian cancer (e.g., SKOV3/DDP)[11]

  • Pancreatic cancer (e.g., BxPC-3, PANC-1, SW1990)[12]

  • Hypopharyngeal cancer (e.g., FaDu)[13]

  • Leukemia (e.g., Nalm6, SupB15)[3]

Q3: How should this compound be prepared and stored for in vitro experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[14] For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For working solutions, the stock can be diluted in the appropriate cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the duration of treatment.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)
A549Non-Small Cell Lung Cancer18.8448
NCI-H460Non-Small Cell Lung Cancer16.7748
Nalm6B-cell Acute Lymphoblastic Leukemia3.224 ± 0.87524
SupB15B-cell Acute Lymphoblastic Leukemia3.803 ± 0.40924
Nalm6B-cell Acute Lymphoblastic Leukemia2.468 ± 0.37848
SupB15B-cell Acute Lymphoblastic Leukemia2.459 ± 0.44348

Note: IC50 values are sourced from published studies and may vary based on experimental conditions.[3][6][8]

Experimental Protocols

Here we provide detailed methodologies for key in vitro experiments with this compound.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol outlines the steps to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium.[6][8]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 2, 4, 6, 10, 20, 30, 40 µM).[4][6][8] Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][8]

    • For MTT: Add MTT reagent to each well and incubate for 4 hours at 37°C. Then, add solubilization solution (e.g., DMSO or Sorenson's glycine buffer) and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to quantify this compound-induced apoptosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[7]

    • Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 6 µM) for 24 to 48 hours.[4][7]

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol details the steps for evaluating the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium and medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.[15]

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 0, 2, 4, 6 µM).[4]

    • Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.[4]

  • Incubation and Staining:

    • Incubate the plate for 24-48 hours at 37°C.

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the migrated cells with 0.1% crystal violet for 15-20 minutes.[4]

  • Quantification:

    • Wash the inserts with PBS and allow them to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualizations

Signaling Pathway Diagram

Canlitinib_Signaling_Pathway This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR PDGFR PDGFR This compound->PDGFR cKit c-Kit This compound->cKit PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K FGFR->RAS PDGFR->PI3K PDGFR->RAS cKit->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits multiple RTKs and downstream signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add CCK-8/MTT Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Measure Absorbance incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a typical cell viability experiment with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in viability assays - Uneven cell seeding- Edge effects in the plate- Inconsistent drug concentration- Ensure a single-cell suspension before seeding and mix gently after plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare a master mix of the drug dilution to add to all replicate wells.
No significant effect of this compound on cell viability - Drug concentration is too low- Incubation time is too short- Cell line is resistant- Inactive drug- Perform a dose-response experiment with a wider range of concentrations.- Increase the treatment duration (e.g., up to 72 hours).- Confirm the expression of this compound targets (VEGFR, FGFR, etc.) in your cell line.- Use a fresh stock of this compound and verify its activity on a known sensitive cell line.
High background in apoptosis assays - Rough cell handling during harvesting- Over-trypsinization- Cells are overgrown- Handle cells gently to avoid mechanical damage.- Use a minimal concentration of trypsin for the shortest time necessary to detach cells.- Perform experiments when cells are in the logarithmic growth phase (70-80% confluency).
Low cell migration in control group of Transwell assay - Chemoattractant is not potent enough- Incubation time is too short- Pore size of the insert is too small- Ensure that the lower chamber contains a sufficient concentration of a chemoattractant (e.g., 10% FBS).- Optimize the incubation time for your specific cell line.- Use Transwell inserts with an appropriate pore size for your cells (8 µm is standard for many cancer cells).
Drug precipitation in culture medium - this compound concentration is too high- Poor solubility in aqueous solution- Visually inspect the medium after adding the drug. If precipitation occurs, use a lower concentration.- Ensure the final DMSO concentration is low and consistent across all conditions.
Changes in cell morphology unrelated to apoptosis - Off-target effects of the drug- High DMSO concentration- Observe cell morphology at different drug concentrations and time points. Correlate morphological changes with viability or apoptosis data.- Ensure the final DMSO concentration is below 0.1%.

References

Technical Support Center: Validating Canlitinib Target Inhibition in Complex Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of Canlitinib target inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound, also known as KC1036, is a multi-kinase inhibitor. Its primary targets include receptor tyrosine kinases (RTKs) such as AXL, FMS-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] It also shows inhibitory activity against other kinases like the MET proto-oncogene, receptor tyrosine kinase (MET), and KIT proto-oncogene, receptor tyrosine kinase (c-Kit).[2] The inhibition of these pathways disrupts signals for cell proliferation, angiogenesis, and metastasis.[3]

Q2: What are some common cell lines used to model this compound's effects?

A2: Preclinical studies have utilized various cancer cell lines to investigate the efficacy of this compound. For Ewing sarcoma, A673 and SK-N-MC cell lines have been used.[4] In studies related to non-small cell lung cancer (NSCLC), various cell lines, including those with acquired resistance to EGFR-TKIs, have been employed to explore this compound's potential to overcome resistance.

Q3: How can I confirm that this compound is engaging its intended target in my cellular model?

A3: Target engagement can be confirmed using several methods. A Western blot analysis can be performed to assess the phosphorylation status of this compound's targets (e.g., p-AXL, p-VEGFR2) in response to treatment. A reduction in the phosphorylated form of the target protein indicates inhibitor engagement. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding.[5][6] An increase in the melting temperature of the target protein in the presence of this compound is indicative of direct binding.

Q4: What are the typical concentrations of this compound used in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the specific target being investigated. IC50 values for its primary targets are in the nanomolar range. For example, the IC50 for VEGFR2 is approximately 6.8 nM, for MET is 14.6 nM, and for AXL is 15.0 nM.[4] In cell viability assays, concentrations ranging from micromolar to nanomolar have been used, with effects observed in a dose-dependent manner. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Presentation: this compound Inhibition Profile

Table 1: In Vitro Kinase Inhibition of this compound (KC1036) and Anlotinib

TargetThis compound (KC1036) IC50 (nM)Anlotinib IC50 (nM)Reference
VEGFR26.80.2[4][7]
MET14.6>2000[4][7]
AXL15.0N/A[4]
VEGFR3N/A0.7[7]
VEGFR1N/A26.9[7]
c-KitN/A14.8[7]
PDGFRβN/A115.0[7]

N/A: Data not available in the cited sources.

Table 2: In Vitro Cellular Effects of this compound (KC1036) in Ewing Sarcoma Cell Lines

Cell LineAssayMetricResultReference
A673Cell Viability (48h)IC50~1 µM[4]
SK-N-MCCell Viability (48h)IC50~1 µM[4]
A673Colony Formation (14d)InhibitionDose-dependent[4]
A673Apoptosis (48h)% Annexin-V+Dose-dependent increase[4]
A673Cell Cycle (48h)G2/M arrestDose-dependent[4]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Target Inhibition

This protocol describes how to assess the inhibition of AXL phosphorylation in cancer cells treated with this compound.

Materials:

  • Cancer cell line expressing AXL (e.g., A673)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AXL (Tyr702), anti-total AXL, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL and total AXL (at manufacturer's recommended dilutions) overnight at 4°C. A β-actin antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AXL signal to the total AXL signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to validate the direct binding of this compound to its target protein, AXL, in intact cells.

Materials:

  • Cancer cell line expressing AXL

  • This compound

  • PBS

  • Lysis buffer (e.g., Triton X-100 based) with protease inhibitors

  • Primary antibody: anti-total AXL

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a saturating concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of AXL by Western blot as described in Protocol 1.

  • Data Analysis: Plot the band intensity of soluble AXL against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and therefore, direct binding.

Troubleshooting Guides

Issue 1: No change in target phosphorylation after this compound treatment in Western blot.

Possible Cause Troubleshooting Step
Low basal phosphorylation of the target: Stimulate the signaling pathway with the appropriate ligand (e.g., Gas6 for AXL) before this compound treatment to induce target phosphorylation.
Incorrect this compound concentration: Perform a dose-response experiment with a wider range of concentrations. Ensure the compound is fully dissolved and active.
Suboptimal treatment time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to determine the optimal duration for observing maximal inhibition.
Cell line does not express the target: Confirm target expression in your cell line by Western blot or qPCR before the experiment.
Antibody issues: Use a validated phospho-specific antibody. Run positive and negative controls to ensure antibody specificity and sensitivity.

Issue 2: Inconsistent or no thermal shift observed in CETSA.

Possible Cause Troubleshooting Step
Suboptimal heat shock conditions: Optimize the temperature range and duration of the heat shock for your specific target protein and cell line.
Inefficient cell lysis: Ensure complete cell lysis to release the soluble protein fraction. Try different lysis buffers or methods (e.g., sonication).
Low protein abundance: Increase the amount of cell lysate loaded for Western blot analysis or consider using a more sensitive detection method.
Compound does not bind to the target in the cellular context: This could be a valid negative result. Confirm target engagement with an orthogonal method like a phospho-target Western blot.

Issue 3: Off-target effects observed.

Possible Cause Troubleshooting Step
This compound is a multi-kinase inhibitor: Acknowledge that this compound inhibits multiple kinases. To attribute a phenotype to a specific target, use genetic approaches like siRNA or CRISPR to knock down individual targets and observe if the phenotype is recapitulated.
High compound concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
Perform a kinome scan: To comprehensively identify off-target interactions, consider a kinome-wide profiling assay.

Visualizations

Canlitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL->PI3K STAT3 STAT3 AXL->STAT3 FLT3 FLT3 FLT3->PI3K FLT3->RAS FLT3->STAT3 This compound This compound This compound->VEGFR2 This compound->AXL This compound->FLT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation STAT3->Survival

Caption: this compound inhibits AXL, FLT3, and VEGFR2 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Treat cells with this compound (dose-response) B Western Blot for p-Target A->B C CETSA for Target Engagement A->C D Cell Viability/Proliferation Assay A->D G Pharmacodynamic (PD) Biomarker Analysis (e.g., p-Target in tumor) B->G Inform in vivo PD F Tumor Growth Measurement D->F Correlate with efficacy E Treat tumor-bearing mice with this compound E->F E->G

Caption: Experimental workflow for validating this compound target inhibition.

Troubleshooting_Logic Start Inconsistent/Negative Results Q1 Is the target expressed in the model? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No: Choose a different model Q1->A1_No Q2 Is the compound active and at the correct concentration? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Verify compound integrity and perform dose-response Q2->A2_No Q3 Are assay conditions optimized? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Optimize treatment time, lysis, and antibody conditions Q3->A3_No Q4 Are off-target effects suspected? A3_Yes->Q4 A4_Yes Yes: Use genetic knockdown (siRNA/CRISPR) to confirm target-specific phenotype Q4->A4_Yes A4_No No: Re-evaluate hypothesis or consider alternative mechanisms Q4->A4_No

Caption: Troubleshooting decision tree for this compound target validation.

References

Adjusting Canlitinib treatment protocols for different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A Hub for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Canlitinib (Anlotinib), a multi-targeted tyrosine kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your in vitro and in vivo studies across various cancer types.

Troubleshooting Guides

This section addresses common challenges that may arise during your experiments with Anlotinib.

Question Possible Cause(s) Troubleshooting Steps
Why am I observing inconsistent or no inhibition of cell proliferation in my in vitro assay? 1. Suboptimal Drug Concentration: The IC50 of Anlotinib can vary significantly between cell lines. 2. Drug Insolubility/Instability: Anlotinib hydrochloride has limited aqueous solubility. Improper dissolution or storage can lead to inaccurate concentrations.[1][2] 3. Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance to Anlotinib.[3][4]1. Titration Experiment: Perform a dose-response experiment with a wide range of Anlotinib concentrations to determine the optimal IC50 for your specific cell line. 2. Proper Solubilization: Dissolve Anlotinib hydrochloride in DMSO to create a stock solution (e.g., 10 mM).[2][5] For aqueous buffers, first dissolve in DMSO and then dilute with the buffer.[1] Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. 3. Assess Resistance Mechanisms: Investigate potential resistance pathways, such as upregulation of alternative signaling pathways (e.g., FGFR1 in EGFR-TKI resistant NSCLC).[3] Consider using combination therapies to overcome resistance.[6]
How can I troubleshoot unexpected off-target effects in my experiments? 1. High Drug Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Intrinsic Multi-Targeting: Anlotinib is a multi-kinase inhibitor, targeting VEGFR, PDGFR, FGFR, and c-Kit.[7] Effects on these pathways are expected.1. Use a Lower Concentration: Whenever possible, use the lowest effective concentration of Anlotinib to minimize off-target effects. 2. Pathway Analysis: Perform western blotting or other pathway analysis techniques to confirm the inhibition of intended targets (e.g., p-VEGFR2, p-AKT, p-ERK) and assess the activation of potential off-target pathways. 3. Control Experiments: Include appropriate positive and negative controls in your experiments to differentiate between on-target and off-target effects.
Why is the in vivo anti-tumor efficacy of Anlotinib lower than expected in my xenograft model? 1. Suboptimal Dosing or Administration Route: Incorrect dosage or administration route can affect drug bioavailability and efficacy. 2. Pharmacokinetic Variability: The pharmacokinetics of Anlotinib can vary between animal species.[2] 3. Tumor Microenvironment: The specific tumor microenvironment of the xenograft model may influence drug response.1. Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose and optimal therapeutic dose in your animal model. Anlotinib is typically administered orally.[8][9] 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentration and half-life of Anlotinib in your animal model. 3. Model Selection: Choose a xenograft model that is known to be sensitive to anti-angiogenic therapies.
I am observing precipitation of Anlotinib in my cell culture media. 1. Poor Aqueous Solubility: Anlotinib hydrochloride has limited solubility in aqueous solutions like cell culture media.[1] 2. High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may cause the drug to precipitate.1. Dilution from DMSO Stock: Prepare a high-concentration stock solution of Anlotinib in DMSO and then dilute it in your culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.1%). 2. Pre-warm Media: Gently pre-warm the cell culture media before adding the Anlotinib dilution. 3. Vortexing: Vortex the diluted Anlotinib solution gently before adding it to the cell culture plates.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is the primary mechanism of action of Anlotinib? Anlotinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets and inhibits VEGFR2/3, FGFR1-4, PDGFRα/β, and c-Kit.[7] By blocking these receptors, Anlotinib inhibits downstream signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which are crucial for tumor cell proliferation, angiogenesis, and metastasis.

  • Q2: In which cancer types has Anlotinib shown efficacy? Anlotinib has demonstrated efficacy in a range of solid tumors, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid cancer, renal cell carcinoma, and colorectal cancer.[7]

Experimental Design

  • Q3: What is the recommended solvent and storage condition for Anlotinib? Anlotinib hydrochloride is soluble in DMSO.[2][5] It is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.[1]

  • Q4: What are typical in vitro working concentrations for Anlotinib? The effective concentration of Anlotinib varies depending on the cell line. IC50 values can range from the nanomolar to the low micromolar range. It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range for your experiments.

  • Q5: What is a standard in vivo dosing regimen for Anlotinib in mouse xenograft models? A common oral dosage for Anlotinib in mouse xenograft models is in the range of 3-6 mg/kg, administered daily.[9] However, the optimal dose can vary depending on the tumor model and should be determined through a dose-finding study.

Quantitative Data

Table 1: In Vitro IC50 Values of Anlotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TE-1Esophageal Squamous Cell Carcinoma9.454 (24h)N/A
HCT-8/5-FU5-FU Resistant Colorectal Cancer17.39 (48h)N/A
HCT-15/5-FU5-FU Resistant Colorectal Cancer8.83 (48h)N/A
A549/DDPCisplatin-Resistant NSCLCNot specified[10]
H1299/DDPCisplatin-Resistant NSCLCNot specified[10]

Table 2: In Vivo Tumor Growth Inhibition by Anlotinib in Xenograft Models

Xenograft ModelCancer TypeAnlotinib Dose (mg/kg, oral)Tumor Growth Inhibition (%)Reference
SW620Colon Cancer383[9]
U-87MGGlioblastoma355[9]
Caki-1Renal Cancer380[9]
Calu-3Non-Small Cell Lung Cancer391[9]
SK-OV-3Ovarian Cancer397[9]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Anlotinib from a DMSO stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the Anlotinib-containing medium. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

2. Western Blot Analysis of Key Signaling Pathways

  • Cell Lysis: After treating cells with Anlotinib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Anlotinib orally at the predetermined dose (e.g., 3-6 mg/kg) daily. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice every 2-3 days.

  • Endpoint: Continue the treatment for a specified period (e.g., 2-3 weeks) or until the tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

Anlotinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS FGFR->PI3K FGFR->RAS cKit c-Kit cKit->PI3K Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->PDGFR Anlotinib->FGFR Anlotinib->cKit AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Anlotinib signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Select Cancer Cell Line dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis xenograft Establish Xenograft Model pathway_analysis->xenograft treatment Anlotinib Treatment xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis

Caption: General experimental workflow.

Troubleshooting_Workflow start Inconsistent/No In Vitro Inhibition check_solubility Check Drug Solubility and Preparation start->check_solubility check_concentration Verify IC50 with Dose-Response Curve check_solubility->check_concentration [Solubility OK] solution1 Re-dissolve Anlotinib in DMSO, Prepare Fresh check_solubility->solution1 [Issue Found] check_resistance Investigate Potential Cell Line Resistance check_concentration->check_resistance [IC50 Confirmed] solution2 Adjust Concentration Based on New IC50 check_concentration->solution2 [IC50 Inaccurate] solution3 Test Alternative Cell Lines or Combination Therapy check_resistance->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of Canlitinib and Other AXL Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and drug resistance. This guide provides a comparative overview of the preclinical performance of Canlitinib (also known as SLC-391), a novel AXL inhibitor, against other notable AXL inhibitors, Bemcentinib and Gilteritinib. The data presented is compiled from various preclinical studies and is intended to offer a side-by-side look at their in vitro and in vivo activities.

Introduction to AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6). Upon activation, AXL initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT, promoting cell survival, proliferation, and migration.[1][2] Overexpression of AXL has been correlated with poor prognosis in various cancers, making it an attractive therapeutic target.[3] Small molecule inhibitors targeting the AXL kinase domain are a promising strategy to counteract its oncogenic functions.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, Bemcentinib, and Gilteritinib against the AXL kinase. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorTargetIC50 (nM)Additional Kinase TargetsReference
This compound (SLC-391) AXL9.6TYRO3 (42.3 nM), MER (44 nM), FLT3, VEGFR2[4]
Bemcentinib AXL14Mer, Tyro3 (>50-100 fold selective over)[5][6]
Gilteritinib AXL0.73FLT3 (0.29 nM)[7]

Preclinical Antitumor Activity

The in vivo efficacy of these AXL inhibitors has been evaluated in various preclinical cancer models. This section summarizes the key findings from xenograft studies.

This compound (SLC-391)

Preclinical studies have demonstrated the in vivo efficacy of this compound in various animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[6] In a preclinical model of Ewing Sarcoma, a rare and aggressive bone tumor, the multi-kinase inhibitor KC1036 (this compound) was shown to effectively inhibit tumor growth in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[8] this compound also promotes anti-tumor immunity by modulating the polarization of tumor-associated macrophages.[6]

Bemcentinib

Bemcentinib has demonstrated synergistic antitumor activity when combined with docetaxel in preclinical models of NSCLC.[9] In orthotopic models of renal cell carcinoma (RCC), both Bemcentinib and another AXL inhibitor, tilvestamab, significantly inhibited tumor progression.[10] Furthermore, preclinical studies have shown that Bemcentinib can enhance the efficacy of checkpoint inhibitors.[11]

Gilteritinib

Gilteritinib has shown significant antitumor activity in preclinical models of FLT3-mutated AML. In an MV4-11 xenograft mouse model, once-daily oral administration of gilteritinib for 28 days resulted in significant tumor growth inhibition, ranging from 63% at 1 mg/kg/day to near-complete tumor regression (100%) at 10 mg/kg/day.[7] The combination of gilteritinib with chemotherapy has also been shown to potentiate cytotoxic effects in preclinical AML models.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the IC50 values of inhibitors against their target kinases. A common method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant AXL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound, Bemcentinib, or Gilteritinib) are added to the reaction mixture. A control with no inhibitor is also included.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP back to ATP and then measure the amount of ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cellular AXL Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of AXL within a cellular context.

Procedure:

  • Cell Culture and Starvation: AXL-expressing cells (e.g., LN229 glioblastoma cells) are cultured and then serum-starved overnight to reduce basal levels of receptor phosphorylation.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the AXL inhibitor for a specific duration (e.g., 30 minutes).

  • Ligand Stimulation: The cells are then stimulated with the AXL ligand, Gas6 (e.g., 400 ng/mL), for a short period (e.g., 10 minutes) to induce AXL phosphorylation.

  • Cell Lysis and Western Blotting: The cells are lysed, and the protein extracts are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated AXL (pAXL) and total AXL.

  • Quantification: The band intensities for pAXL and total AXL are quantified, and the ratio of pAXL to total AXL is calculated to determine the extent of inhibition.[14]

Xenograft Tumor Model (General Protocol)

Xenograft models are used to evaluate the in vivo antitumor efficacy of drug candidates.

Procedure:

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., MV4-11 for AML, A549 for NSCLC).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control and inhibitor-treated groups).

  • Drug Administration: The AXL inhibitor is administered to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage).

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. The body weight of the mice is also monitored as an indicator of toxicity.[7][15]

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The following diagram illustrates the major signaling pathways activated downstream of the AXL receptor. AXL inhibitors aim to block the initiation of these cascades at the receptor level.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT STAT AXL->STAT AKT AKT PI3K->AKT Migration Cell Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Migration STAT->Proliferation

Caption: AXL Receptor Signaling Cascade.

In Vitro Kinase Assay Workflow

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Kinase, Substrate, ATP) Start->Prepare AddInhibitor Add Serial Dilutions of Inhibitor Prepare->AddInhibitor Incubate Incubate at RT AddInhibitor->Incubate AddReagent1 Add ADP-Glo™ Reagent Incubate->AddReagent1 AddReagent2 Add Kinase Detection Reagent AddReagent1->AddReagent2 Measure Measure Luminescence AddReagent2->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Xenograft Model Workflow

The following diagram illustrates the general workflow for a preclinical xenograft study to evaluate in vivo antitumor efficacy.

Xenograft_Workflow Start Start Inject Inject Cancer Cells into Immunocompromised Mice Start->Inject TumorGrowth Monitor Tumor Growth Inject->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Inhibitor or Vehicle Control Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Repeatedly Endpoint Endpoint Analysis (e.g., TGI) Measure->Endpoint End End Endpoint->End

Caption: Xenograft Model Experimental Workflow.

Conclusion

This compound, Bemcentinib, and Gilteritinib are all potent inhibitors of the AXL receptor tyrosine kinase with demonstrated preclinical antitumor activity. Gilteritinib exhibits the lowest IC50 for AXL in the presented data, suggesting high biochemical potency. However, the multi-targeted nature of this compound, which also inhibits FLT3 and VEGFR2, may offer a broader therapeutic window in certain cancer types. The choice of an optimal AXL inhibitor for clinical development will likely depend on the specific cancer indication, the tumor's molecular profile, and the potential for combination therapies. Further head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison of these promising therapeutic agents.

References

A Comparative Guide to Tyrosine Kinase Inhibitors in Renal Cell Carcinoma: Sunitinib and Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of Sunitinib, a standard-of-care tyrosine kinase inhibitor (TKI) for renal cell carcinoma (RCC), with other prominent TKIs used in this indication: Cabozantinib, Axitinib, and Pazopanib. The initial request to compare Sunitinib with Canlitinib could not be fulfilled as there is no publicly available preclinical or clinical data for this compound in the context of RCC. Current research indicates this compound's development is focused on other malignancies. Therefore, this guide focuses on a data-driven comparison of Sunitinib with relevant and approved alternatives in RCC to provide a valuable resource for researchers and drug development professionals.

Introduction

Renal cell carcinoma is a malignancy characterized by its high vascularity, making anti-angiogenic therapies a cornerstone of its treatment. Tyrosine kinase inhibitors that target the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways have significantly improved outcomes for patients with advanced RCC. Sunitinib was one of the first multi-targeted TKIs to be approved and has long been a first-line standard of care. However, the therapeutic landscape has evolved with the introduction of other TKIs with distinct target profiles and clinical efficacies. This guide offers a comparative analysis of their mechanisms of action, preclinical potency, and clinical trial data.

Mechanism of Action and Preclinical Data

Sunitinib, Cabozantinib, Axitinib, and Pazopanib are all orally administered small-molecule inhibitors of multiple receptor tyrosine kinases. Their primary anti-tumor activity in RCC is attributed to the inhibition of angiogenesis through the blockade of VEGFR signaling. However, their target selectivity and potency differ, which may account for variations in their clinical efficacy and safety profiles.

Table 1: In Vitro Inhibitory Activity (IC50) of Sunitinib and Comparators Against Key Kinases
Kinase TargetSunitinib (nM)Cabozantinib (nM)Axitinib (nM)Pazopanib (nM)
VEGFR121.30.110
VEGFR290.0350.230
VEGFR346.00.1-0.347
PDGFRα4461.671
PDGFRβ25.71.884
c-Kit14.61.774
MET-1.3--
AXL-7--
RET314--
FLT31111.3--

Signaling Pathways

The anti-tumor activity of these TKIs in RCC is primarily driven by their inhibition of the VEGF and PDGF signaling pathways, which are crucial for angiogenesis, tumor cell proliferation, and survival.

VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCg VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Angiogenesis

PDGF Signaling Pathway

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization GRB2 GRB2 PDGFR->GRB2 Autophosphorylation PI3K PI3K PDGFR->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT->Proliferation AKT->Migration

Clinical Trial Data in Advanced Renal Cell Carcinoma

The efficacy of these TKIs has been established in large, randomized clinical trials, often with Sunitinib as the comparator.

Table 2: Key Phase III Clinical Trial Outcomes in First-Line Treatment of Advanced RCC
TrialTreatment ArmsMedian Progression-Free Survival (mPFS) in monthsOverall Survival (OS) Hazard Ratio (HR)Objective Response Rate (ORR)
Phase III Trial vs. IFN-α Sunitinib vs. Interferon Alfa11 vs. 50.8231% vs. 6%
CABOSUN Cabozantinib vs. Sunitinib (Intermediate/Poor Risk)8.6 vs. 5.30.8020% vs. 9%
AXIS (Second-line)Axitinib vs. Sorafenib6.7 vs. 4.70.9719% vs. 9%
COMPARZ Pazopanib vs. Sunitinib8.4 vs. 9.5 (non-inferior)0.9131% vs. 25%

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Sunitinib) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader (Luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add the kinase, substrate, and test compound dilutions to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of renal cell carcinoma cell lines.

Materials:

  • RCC cell line (e.g., 786-O, Caki-1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the RCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies kinase_assay Kinase Inhibition Assay (IC50) cell_proliferation Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_proliferation western_blot Western Blot (Target Phosphorylation) cell_proliferation->western_blot xenograft RCC Xenograft Model in Mice western_blot->xenograft treatment Drug Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement analysis Pharmacodynamic & Efficacy Analysis tumor_measurement->analysis end end analysis->end Clinical Candidate Selection start Drug Candidate start->kinase_assay

Conclusion

Sunitinib remains a significant therapeutic agent in the management of advanced renal cell carcinoma. However, the availability of other potent TKIs such as Cabozantinib, Axitinib, and Pazopanib provides clinicians and researchers with a broader armamentarium. The choice of TKI may be influenced by factors such as the patient's risk stratification, prior therapies, and the specific toxicity profile of the drug. Cabozantinib, with its unique inhibition of MET and AXL, has shown benefit in intermediate- and poor-risk patients. Axitinib is a potent and selective VEGFR inhibitor, while Pazopanib offers a comparable efficacy to Sunitinib with a different safety profile. A thorough understanding of the distinct characteristics of these agents is crucial for optimizing treatment strategies and advancing the development of novel therapies for RCC.

Head-to-Head Comparison: Canlitinib vs. Pazopanib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, both Canlitinib (KC1036) and Pazopanib have emerged as significant multi-targeted tyrosine kinase inhibitors (TKIs). While Pazopanib is an established therapeutic agent for renal cell carcinoma (RCC) and soft tissue sarcoma, this compound is a newer investigational drug currently in late-stage clinical development for other malignancies. This guide provides a detailed, data-supported head-to-head comparison of their mechanisms of action, preclinical efficacy, and clinical profiles to inform oncology research and drug development.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Both this compound and Pazopanib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. However, their specific kinase targets differ, potentially leading to distinct efficacy and safety profiles.

This compound is a potent oral TKI that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, and FMS-like tyrosine kinase 3 (FLT3).[1] The inhibition of VEGFR2 disrupts the formation of new blood vessels that supply tumors with essential nutrients. The targeting of AXL, a receptor tyrosine kinase implicated in therapy resistance and metastasis, and FLT3, a key driver in certain hematological malignancies, suggests a broader potential therapeutic application for this compound.

Pazopanib , on the other hand, is a multi-targeted TKI with potent activity against VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit. Its well-established anti-angiogenic effects are primarily mediated through the inhibition of VEGFRs and PDGFRs. The inhibition of c-Kit provides a therapeutic avenue for certain gastrointestinal stromal tumors (GIST).

dot

cluster_this compound This compound cluster_Pazopanib Pazopanib This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits AXL AXL This compound->AXL Inhibits FLT3 FLT3 This compound->FLT3 Inhibits Pazopanib Pazopanib VEGFRs VEGFR-1, -2, -3 Pazopanib->VEGFRs Inhibits PDGFRs PDGFR-α, -β Pazopanib->PDGFRs Inhibits cKit c-Kit Pazopanib->cKit Inhibits cluster_workflow Preclinical Xenograft Workflow start Cancer Cell Line Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration (e.g., this compound or Pazopanib) tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis (Tumor Growth Inhibition) measurement->analysis end Efficacy Assessment analysis->end

References

A Comparative Analysis for Sarcoma Treatment: Anlotinib Versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel multi-targeted tyrosine kinase inhibitor, Anlotinib, and the long-standing standard-of-care chemotherapy, Doxorubicin, for the treatment of advanced soft tissue sarcoma. This guide provides a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of sarcoma treatment for decades, primarily acting through DNA intercalation and inhibition of topoisomerase II.[1][2][3][4][5] While effective, its use is often limited by significant side effects, most notably cardiotoxicity.[1][4][5] In contrast, Anlotinib is a newer, orally administered multi-targeted tyrosine kinase inhibitor (TKI) that targets several key signaling pathways involved in tumor growth and angiogenesis, including VEGFR, FGFR, PDGFR, and c-Kit.[6][7][8] Clinical data suggests that Anlotinib offers a promising therapeutic alternative, particularly for patients who are not eligible for or have failed standard chemotherapy.

Mechanism of Action

The fundamental difference between Anlotinib and Doxorubicin lies in their mode of action. Doxorubicin exerts its cytotoxic effects through direct DNA damage, while Anlotinib employs a more targeted approach by inhibiting specific signaling pathways crucial for tumor proliferation and survival.

Doxorubicin:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby disrupting DNA replication and transcription.[1][3][4]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme, leading to DNA strand breaks that trigger apoptosis (programmed cell death).[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, which cause oxidative damage to cellular components, contributing to its cytotoxic effects.[1][2][3]

Anlotinib:

  • Multi-Targeted Kinase Inhibition: Anlotinib simultaneously blocks the activity of multiple receptor tyrosine kinases that are vital for tumor angiogenesis (the formation of new blood vessels) and cell growth.[6][7][8] Key targets include:

    • Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3)

    • Fibroblast Growth Factor Receptors (FGFR1/2/3)

    • Platelet-Derived Growth Factor Receptors (PDGFRα/β)

    • c-Kit

By inhibiting these pathways, Anlotinib effectively cuts off the tumor's blood supply and directly hinders its growth signals.[6]

Signaling Pathways

The distinct mechanisms of Anlotinib and Doxorubicin are best visualized through their respective signaling pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action leading to cell death.

Anlotinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Anlotinib->cKit Survival Tumor Cell Survival PI3K_AKT->Survival Proliferation Tumor Cell Proliferation RAS_MAPK->Proliferation

Caption: Anlotinib's inhibition of multiple signaling pathways.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of both Anlotinib and Doxorubicin in the management of soft tissue sarcomas. However, their performance and associated adverse events differ significantly.

Efficacy Data
EndpointAnlotinib (Monotherapy, First-Line for Chemo-Ineligible)Doxorubicin (Monotherapy, First-Line)Anlotinib + Liposomal Doxorubicin
Median Progression-Free Survival (PFS) 6.83 months[9]4.1 - 7.3 months[10][11]11.3 months[12]
Median Overall Survival (OS) 27.40 months[9]12.8 - 19.7 months[13]Not Reached[12]
Objective Response Rate (ORR) 2.5% (Partial Response)[9]5% - 25%[13]25%[12]
Disease Control Rate (DCR) 67.5%[9]Not Widely Reported75%[11]

Note: Data is compiled from different studies and should be interpreted with caution due to variations in patient populations and study designs.

Safety Profile
Adverse Event (Grade ≥3)AnlotinibDoxorubicin
Hypertension 15.0%[9]Not a common side effect
Proteinuria 7.5%[9]Not a common side effect
Hand-foot syndrome Common, grade variesInfrequent
Diarrhea Common, grade variesCommon
Fatigue Common, grade variesCommon
Myelosuppression Less commonVery common[1][2]
Cardiotoxicity Not a primary concernA major dose-limiting toxicity[1][4][5]
Nausea and Vomiting Less commonVery common[1]
Alopecia (Hair Loss) Less commonVery common[1]

Experimental Protocols

Phase II Clinical Trial of First-Line Anlotinib in Chemotherapy-Ineligible Patients
  • Objective: To evaluate the efficacy and safety of anlotinib as a first-line treatment for patients with unresectable locally advanced or metastatic soft-tissue sarcoma (LA/M STS) who were ineligible for chemotherapy.

  • Study Design: An open-label, single-arm, phase 2 clinical trial (NCT03792542).[9]

  • Patient Population: Previously untreated patients with pathologically confirmed, unresectable LA/M STS.

  • Treatment Regimen: Anlotinib was administered orally at a dose of 12 mg once daily from days 1 to 14 of a 21-day cycle.[9] Treatment continued until disease progression or unacceptable toxicity.

  • Endpoints:

    • Primary: Progression-free survival (PFS).

    • Secondary: Overall survival (OS), objective response rate (ORR), and disease control rate (DCR).

    • Safety was also evaluated.

  • Statistical Analysis: Survival curves were generated using the Kaplan-Meier method.

Randomized Phase III Trial of Doxorubicin with or without another agent
  • Objective: To compare the efficacy of Doxorubicin as a single agent versus in combination with another therapeutic agent in patients with advanced or metastatic soft tissue sarcoma.

  • Study Design: An open-label, randomized, controlled, two-arm multi-center study.[14]

  • Patient Population: Patients with unresectable or metastatic soft tissue sarcoma who have not received prior therapy for their advanced disease.

  • Treatment Arms:

    • Arm 1: Doxorubicin administered intravenously at a standard dose (e.g., 60-75 mg/m²) once every 3 weeks.

    • Arm 2: Doxorubicin in combination with the investigational agent.

  • Endpoints:

    • Primary: Progression-free survival (PFS).

    • Secondary: Overall survival (OS), objective response rate (ORR), and safety.

  • Statistical Analysis: Comparison of PFS and OS between the two arms using appropriate statistical methods (e.g., log-rank test).

Caption: Generalized workflows for Anlotinib and Doxorubicin clinical trials.

Conclusion

Doxorubicin remains a vital component of first-line therapy for many soft tissue sarcomas, demonstrating significant cytotoxic activity. However, its utility is often constrained by a challenging side-effect profile. Anlotinib presents a valuable alternative, particularly for patients who are not suitable candidates for intensive chemotherapy. Its targeted mechanism of action offers a different therapeutic strategy with a distinct and often more manageable safety profile. The combination of Anlotinib with chemotherapy, such as liposomal doxorubicin, has shown promising results in early trials and warrants further investigation.[11][12] The choice between these agents, or their potential combination, will depend on individual patient characteristics, tumor histology, and prior treatment history.

References

Canlitinib's Kinase Profile: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the multi-kinase inhibitor Canlitinib (KC1036), detailing its primary targets, known cross-reactivity, and the signaling pathways it modulates. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by available experimental data and methodologies.

This compound (also known as KC1036) is a potent, orally administered multi-kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various cancers, including advanced esophageal squamous cell carcinoma and Ewing sarcoma. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis, cell proliferation, and survival. This guide offers a detailed examination of this compound's kinase inhibition profile, drawing on published data to provide a comparative analysis for researchers in the field of oncology drug discovery.

Quantitative Kinase Inhibition Profile

This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL receptor tyrosine kinase, and MET proto-oncogene, receptor tyrosine kinase. The half-maximal inhibitory concentration (IC50) values for these primary targets have been reported as follows:

Kinase TargetIC50 (nM)
VEGFR26.8
AXL15.0
MET14.6

Table 1: IC50 values of this compound (KC1036) against its primary kinase targets.[1]

A comprehensive cross-reactivity profile of this compound against a broad panel of kinases is not publicly available at this time. Such "kinome scan" data would provide a more complete understanding of this compound's selectivity and potential off-target effects. The absence of this broad-spectrum analysis represents a limitation in a full comparative assessment against other multi-kinase inhibitors.

Signaling Pathway Modulation

This compound's therapeutic potential stems from its ability to simultaneously block multiple signaling pathways that are often dysregulated in cancer.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound's inhibition of VEGFR2 blocks these pro-angiogenic signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition by this compound
AXL Signaling Pathway

The AXL receptor tyrosine kinase is implicated in tumor cell survival, invasion, and resistance to therapy. Its ligand, Gas6, promotes AXL-mediated signaling. By inhibiting AXL, this compound can potentially overcome drug resistance and reduce metastasis.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates STAT STAT AXL->STAT Activates NFkB NF-κB AXL->NFkB Activates AKT AKT PI3K->AKT Survival Cell Survival, Invasion, Drug Resistance AKT->Survival STAT->Survival NFkB->Survival This compound This compound This compound->AXL

AXL Signaling Pathway Inhibition by this compound
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and contributes to uncontrolled cell proliferation. While not always listed as a primary target in all contexts for this compound, its inhibition is relevant in certain hematological malignancies.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3 FLT3 FLT3_Ligand->FLT3 Binds RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

FLT3 Signaling Pathway Inhibition by this compound

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing novel therapeutic agents. While the specific, detailed protocol for the IC50 determination of this compound is not publicly available, a general methodology for biochemical kinase assays is outlined below. These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.

General Biochemical Kinase Inhibition Assay Workflow

A common method for determining IC50 values is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based competition binding assay.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow plate_prep Prepare Assay Plate: - Add serial dilutions of this compound - Add control wells (no inhibitor) reagent_add Add Kinase and Tracer: - Kinase conjugated to a tag - Fluorescently labeled ATP-competitive tracer - Europium-labeled anti-tag antibody plate_prep->reagent_add incubation Incubate at Room Temperature reagent_add->incubation read_plate Read Plate on FRET-compatible reader incubation->read_plate data_analysis Data Analysis: - Calculate FRET ratio - Plot ratio vs. inhibitor concentration - Determine IC50 value read_plate->data_analysis

Generalized Kinase Inhibition Assay Workflow

Materials and Reagents:

  • Purified recombinant kinase (e.g., VEGFR2, AXL, MET)

  • Kinase buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)

  • ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647-labeled)

  • Europium-labeled anti-tag antibody

  • Test compound (this compound) serially diluted in DMSO

  • 384-well assay plates

  • FRET-compatible plate reader

Procedure:

  • Compound Plating: A serial dilution of this compound is prepared and dispensed into the wells of a 384-well plate. Control wells containing DMSO without the inhibitor are also included.

  • Reagent Preparation: A mixture of the target kinase and the Europium-labeled anti-tag antibody is prepared in kinase buffer. A separate solution of the fluorescent kinase tracer is also prepared.

  • Assay Reaction: The kinase/antibody mixture is added to the wells containing the inhibitor. Subsequently, the tracer solution is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The plate is read on a microplate reader capable of detecting the FRET signal. The emission from both the Europium donor (e.g., at 615 nm) and the Alexa Fluor™ acceptor (e.g., at 665 nm) is measured.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the FRET signal.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against key drivers of tumor angiogenesis and proliferation, namely VEGFR2, AXL, and MET. The available data highlights its potential as a targeted cancer therapeutic. However, a comprehensive understanding of its selectivity and potential for off-target effects would be greatly enhanced by the availability of a broad kinome-wide cross-reactivity profile. The provided signaling pathway diagrams and generalized experimental protocol offer a foundational understanding for researchers working with this compound and other similar multi-kinase inhibitors. Further studies are warranted to fully elucidate its complete kinase interaction profile and to guide its optimal clinical development.

References

Benchmarking Canlitinib's Anti-Angiogenic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapies, targeting angiogenesis—the formation of new blood vessels that tumors need to grow and spread—remains a cornerstone of treatment. Canlitinib, a novel multi-target tyrosine kinase inhibitor (TKI), has emerged as a potent anti-angiogenic agent. This guide provides a comprehensive comparison of this compound's pre-clinical anti-angiogenic performance against established therapies: Sunitinib, Sorafenib, and the monoclonal antibody Bevacizumab. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Mechanisms of Action: A Multi-Pronged Attack on Angiogenesis

This compound exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases crucial for endothelial cell proliferation, migration, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By blocking the signaling pathways downstream of these receptors, this compound effectively cuts off the lifelines of a growing tumor.

In contrast, Sunitinib and Sorafenib, also multi-target TKIs, share overlapping but distinct target profiles. Bevacizumab, a monoclonal antibody, functions differently by directly binding to and neutralizing circulating VEGF-A, preventing its interaction with VEGFRs on the endothelial cell surface.

Anti_Angiogenic_Mechanisms cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_drugs Therapeutic Intervention VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds FGF FGF FGFR FGFR FGF->FGFR Binds Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->Signaling_Cascade Activates PDGFR->Signaling_Cascade Activates FGFR->Signaling_Cascade Activates Angiogenesis Cell Proliferation, Migration, Survival Signaling_Cascade->Angiogenesis This compound This compound This compound->VEGFR Inhibits This compound->PDGFR This compound->FGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Bevacizumab Bevacizumab Bevacizumab->VEGF Neutralizes

Figure 1: Mechanisms of action of this compound and comparator anti-angiogenic agents.

Comparative Efficacy: In Vitro Data

The following tables summarize the inhibitory concentrations (IC50) of this compound, Sunitinib, and Sorafenib in various in vitro assays. Bevacizumab's activity is presented separately as its mechanism does not lend itself to direct IC50 comparisons in kinase and cell proliferation assays in the same manner as TKIs.

Table 1: Kinase Inhibitory Activity (IC50)

Target KinaseThis compound (nM)Sunitinib (nM)Sorafenib (nM)
VEGFR20.28090
PDGFRβ115.0257
FGFR1Not specified>10,000Not specified

Table 2: Inhibition of Endothelial Cell Proliferation (IC50)

Cell LineThis compound (nM)Sunitinib (nM)Sorafenib (µM)
HUVEC (VEGF-stimulated)0.218.50.195

Table 3: Inhibition of Endothelial Cell Migration (IC50)

Assay TypeThis compound (nM)SunitinibSorafenib
Transwell Assay (HUVEC)0.1Significant inhibition at 100 nMData not directly comparable

Bevacizumab: In Vitro Anti-Angiogenic Activity

Bevacizumab's in vitro effects are typically measured by its ability to neutralize VEGF-induced cellular responses. Studies have shown that Bevacizumab effectively inhibits VEGF-induced endothelial cell proliferation and tube formation in a concentration-dependent manner.

Head-to-Head Comparison in Functional Assays

Preclinical studies directly comparing this compound to Sunitinib and Sorafenib have demonstrated its superior anti-angiogenic activity in functional assays.

Table 4: Comparative Performance in In Vitro Angiogenesis Assays

AssayThis compoundSunitinibSorafenib
HUVEC Tube Formation Superior inhibition--
Endothelial Cell Migration Superior inhibition--
Aortic Ring Sprouting Superior inhibition--

Note: "-" indicates that while these drugs have activity in these assays, direct comparative studies highlight this compound's superior performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_1 Incubate at 37°C for 30-60 min Coat_Plate->Incubate_1 Seed_Cells Seed HUVECs onto Matrigel Incubate_1->Seed_Cells Add_Inhibitors Add this compound or comparator drugs Seed_Cells->Add_Inhibitors Incubate_2 Incubate for 4-12 hours Add_Inhibitors->Incubate_2 Image_Analyze Image and quantify tube formation Incubate_2->Image_Analyze End End Image_Analyze->End

Figure 2: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Thaw Matrigel on ice overnight.

  • Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium.

  • Seed the HUVECs onto the Matrigel-coated plate.

  • Add varying concentrations of this compound, Sunitinib, Sorafenib, or Bevacizumab to the wells.

  • Incubate the plate at 37°C for 4-12 hours.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Endothelial Cell Migration Assay (Transwell)

This assay evaluates the effect of inhibitors on the directional migration of endothelial cells.

Transwell_Migration_Workflow Start Start Setup_Chamber Place Transwell insert in a 24-well plate Start->Setup_Chamber Add_Chemoattractant Add chemoattractant (e.g., VEGF) to the lower chamber Setup_Chamber->Add_Chemoattractant Seed_Cells Seed HUVECs in serum-free medium in the upper chamber Add_Chemoattractant->Seed_Cells Add_Inhibitors Add inhibitors to the upper chamber Seed_Cells->Add_Inhibitors Incubate Incubate for 4-24 hours Add_Inhibitors->Incubate Fix_Stain Fix and stain migrated cells on the lower membrane Incubate->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells End End Count_Cells->End

Figure 3: Workflow for the Transwell cell migration assay.

Protocol:

  • Place Transwell inserts with a porous membrane into a 24-well plate.

  • Add a chemoattractant, such as VEGF, to the lower chamber of the wells.

  • Seed HUVECs in serum-free medium into the upper chamber of the inserts.

  • Add the test compounds (this compound, Sunitinib, Sorafenib, or Bevacizumab) to the upper chamber.

  • Incubate the plate for 4-24 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells under a microscope.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating the interactions of multiple cell types.

Aortic_Ring_Workflow Start Start Isolate_Aorta Isolate thoracic aorta from a rat or mouse Start->Isolate_Aorta Section_Aorta Section the aorta into 1-2 mm rings Isolate_Aorta->Section_Aorta Embed_Rings Embed aortic rings in Matrigel Section_Aorta->Embed_Rings Add_Medium Add culture medium with or without inhibitors Embed_Rings->Add_Medium Incubate Incubate for 7-14 days Add_Medium->Incubate Image_Analyze Image and quantify microvessel sprouting Incubate->Image_Analyze End End Image_Analyze->End

Figure 4: Workflow for the aortic ring assay.

Protocol:

  • Dissect the thoracic aorta from a euthanized rat or mouse under sterile conditions.

  • Clean the aorta of any surrounding adipose and connective tissue.

  • Cross-section the aorta into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.

  • Add culture medium, supplemented with or without the test compounds, to the wells.

  • Incubate the plate for 7-14 days, replacing the medium every 2-3 days.

  • Monitor and quantify the outgrowth of microvessels from the aortic rings using a microscope.

Conclusion

The preclinical data presented in this guide strongly suggests that this compound is a highly potent inhibitor of angiogenesis. Its superior performance in key in vitro functional assays compared to established TKIs like Sunitinib and Sorafenib highlights its potential as a promising new anti-cancer agent. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate and validate these findings. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic promise of this compound in the treatment of cancer.

Comparative Analysis of Canlitinib and Other FLT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Canlitinib and other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in drug discovery and development.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and conferring a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

This guide focuses on a comparative analysis of this compound, a multi-kinase inhibitor, with other established first and second-generation FLT3 inhibitors.

Quantitative Analysis of Inhibitor Potency

The in vitro potency of various FLT3 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other FLT3 inhibitors against wild-type FLT3 and its common oncogenic mutants.

Table 1: IC50 Values of FLT3 Inhibitors against Wild-Type and Mutant FLT3

InhibitorTypeFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Other Notable IC50s (nM)
This compound (KC1036) Multi-kinaseData not publicly availableData not publicly availableData not publicly availableAXL, MET, VEGFR2[2]
Gilteritinib Type I5[3]0.7 - 1.8[3]2.1[3]FLT3-ITD-F691L: 22[3]
Quizartinib Type II-<1[4]Inactive-
Crenolanib Type I~2[1]7 - 8[4]8.8[4]-
Midostaurin Type I30[4]3[4]<10SYK: 20.8
Sorafenib Type II-69.3 ng/mLInactivec-KIT, PDGFR
Lestaurtinib Type I-2 - 3-JAK2: 0.9
Sunitinib Type I2505030c-KIT, PDGFRβ: 2
Tandutinib Type I-10 - 100-c-Kit: 170, PDGFR: 200

Table 2: Kinase Selectivity Profile of Various FLT3 Inhibitors

InhibitorPrimary TargetsOther Key TargetsGeneration
This compound (KC1036) FLT3, AXL, MET, VEGFR2[2]--
Gilteritinib FLT3, AXLc-KIT (weakly)Second
Quizartinib FLT3c-KIT, PDGFRSecond
Crenolanib FLT3, PDGFRc-KIT (weakly)Second
Midostaurin FLT3, PKC, SYK, c-KIT, PDGFRVEGFR2First
Sorafenib RAF, VEGFR, PDGFR, FLT3, c-KIT-First
Lestaurtinib FLT3, TrkA, JAK2-First
Sunitinib VEGFR, PDGFR, c-KIT, FLT3RETFirst
Tandutinib FLT3, c-KIT, PDGFR-First

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays designed to measure kinase inhibition and cellular effects. Below are detailed protocols for two key experimental approaches.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of a test compound to the kinase of interest.

Materials:

  • FLT3 kinase

  • Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Fluorescently labeled kinase tracer

  • Test compounds (e.g., this compound, other FLT3 inhibitors)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the FLT3 kinase and the Europium-labeled antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a solution of the kinase tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular FLT3 Autophosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of FLT3 within a cellular context.

Materials:

  • FLT3-dependent cell line (e.g., MV4-11, MOLM-13)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment: Culture the FLT3-dependent cells to the desired density. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-FLT3 antibody.

  • Data Analysis: Quantify the band intensities for phosphorylated and total FLT3. The inhibitory effect of the compound is determined by the reduction in the ratio of phosphorylated FLT3 to total FLT3.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that promote cell proliferation, survival, and differentiation, and inhibit apoptosis. Key downstream signaling cascades include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates JAK JAK FLT3->JAK Activates FL FLT3 Ligand FL->FLT3 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival Differentiation mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis

Caption: Simplified FLT3 signaling pathway.

Experimental Workflow for Evaluating FLT3 Inhibitors

The evaluation of a novel FLT3 inhibitor typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Biochemical Kinase Assay (e.g., LanthaScreen) Determine IC50 against FLT3 B Cellular Autophosphorylation Assay (e.g., Western Blot) Confirm target engagement in cells A->B C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Assess anti-proliferative effects B->C D Pharmacokinetic (PK) Studies Determine drug exposure C->D E Pharmacodynamic (PD) Studies Assess target inhibition in vivo D->E F Xenograft/Patient-Derived Xenograft (PDX) Models Evaluate anti-tumor efficacy E->F G Toxicology Studies Assess safety profile F->G H IND-Enabling Studies G->H

Caption: General workflow for preclinical evaluation of FLT3 inhibitors.

References

In Vitro Validation of Canlitinib's Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity profile of the hypothetical dual EGFR/HER2 inhibitor, Canlitinib, with established kinase inhibitors, Lapatinib and Neratinib. The information presented is based on publicly available data for well-characterized inhibitors and serves as a framework for the evaluation of novel compounds targeting the ErbB family of receptor tyrosine kinases.

Comparative Selectivity Profile

The in vitro potency and selectivity of this compound, Lapatinib, and Neratinib were assessed against key kinases, including EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and HER4. The half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below.

Kinase TargetThis compound (Hypothetical IC50, nM)Lapatinib (IC50, nM)Neratinib (IC50, nM)
EGFR (HER1) 1010.8[1][2]92[3][4]
HER2 (ErbB2) 89.2[1][2]59[3][4]
HER4 (ErbB4) 350367[1]Not widely published, but activity is expected as a pan-HER inhibitor.[3]
VEGFR2 >10,000>10,000[1]No significant inhibition reported.[3]
c-Src >10,000>10,000[1]24-fold less potent than against HER2.[3]

Note: The IC50 values for this compound are hypothetical and represent a desirable selectivity profile for a dual EGFR/HER2 inhibitor.

Signaling Pathway Inhibition

The following diagram illustrates the simplified EGFR and HER2 signaling pathway and the points of inhibition by this compound, Lapatinib, and Neratinib. These inhibitors target the intracellular tyrosine kinase domain of the receptors, thereby blocking downstream signaling cascades involved in cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK P PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR P HER2 HER2 HER2->RAS_RAF_MEK_ERK P HER2->PI3K_AKT_mTOR P This compound This compound This compound->EGFR This compound->HER2 Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Neratinib Neratinib Neratinib->EGFR Neratinib->HER2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR and HER2 signaling by tyrosine kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to validate the selectivity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a panel of purified kinases.

Materials:

  • Purified recombinant human kinase enzymes (e.g., EGFR, HER2, HER4, etc.).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate), including radiolabeled [γ-33P]ATP.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 96-well plates.

  • Phosphorimager or scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on specific kinase signaling pathways.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines with known kinase expression levels (e.g., BT-474 for HER2-overexpression, A431 for EGFR-overexpression).

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • Test compound dissolved in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • 96-well or 384-well cell culture plates.

  • Plate reader (luminometer, spectrophotometer, or fluorescence reader).

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the plates and add the medium containing the diluted test compound. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the signal using an appropriate plate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Selectivity Validation

The following diagram outlines the typical workflow for the in vitro validation of a kinase inhibitor's selectivity.

a cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Downstream Signaling Analysis cluster_3 Phase 4: Data Analysis & Profile Generation A Primary Kinase Assay (Target Kinase) B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B C Proliferation Assays in Target-Dependent Cell Lines B->C D Proliferation Assays in Off-Target Cell Lines C->D E Western Blot for Phospho-protein Levels (e.g., p-EGFR, p-HER2, p-AKT) D->E F Selectivity Profile Determination E->F

Caption: In vitro kinase inhibitor selectivity validation workflow.

References

Safety Operating Guide

Safe Disposal of Canlitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Canlitinib, a tyrosine kinase inhibitor utilized in cancer research, is crucial for maintaining laboratory safety and environmental protection. As a cytotoxic compound, this compound requires specialized handling and disposal procedures to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.Provides a double barrier against dermal absorption.
Gown Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or goggles.Prevents accidental splashes to the eyes.
Respiratory Protection An N95 or higher-level respirator should be used if there is a risk of aerosolization, such as during spill cleanup.Protects against inhalation of hazardous particles.

This compound Waste Segregation and Storage

Proper segregation of this compound waste is the first step in the disposal process. All materials that have come into contact with this compound are considered cytotoxic waste.

Types of this compound Waste:

  • Solid Waste: Contaminated lab supplies such as vials, pipette tips, gloves, gowns, and absorbent pads.

  • Liquid Waste: Unused or expired this compound solutions, and solvents used for cleaning contaminated surfaces.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound.

Storage Procedures:

  • Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers are typically color-coded purple[1].

  • Labeling: All waste containers must be clearly labeled with the "Cytotoxic/Biohazard" symbol and the name of the primary hazardous component (this compound).

  • Secure Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Step-by-Step Disposal Protocol

The following workflow outlines the critical steps for the safe disposal of this compound waste.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Segregate Waste at Point of Generation A->B C Place Solid Waste in Purple Cytotoxic Waste Bin B->C D Place Liquid Waste in Labeled, Leak-Proof Container B->D E Place Sharps in Puncture-Resistant Sharps Container B->E F Securely Seal All Waste Containers C->F D->F E->F G Store in Designated Secure Area F->G H Arrange for Professional Cytotoxic Waste Disposal (Incineration) G->H I Document Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

Decontamination and Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the substance is a powder.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area with a suitable decontaminating agent (e.g., 70% ethanol followed by a surfactant-based cleaner).

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Decontaminate and Remove PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Final Disposal Method

The universally recommended method for the final disposal of cytotoxic waste, including materials contaminated with this compound, is high-temperature incineration[1][2]. This process completely destroys the active pharmaceutical ingredient, rendering it harmless. It is critical to utilize a licensed and reputable hazardous waste disposal company that specializes in handling and incinerating cytotoxic materials[1].

For unused or expired this compound, the preferred method of disposal is to return it to the manufacturer or supplier if a take-back program is available[3][4]. If this is not an option, it should be disposed of as cytotoxic waste through incineration. Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash, as this can lead to environmental contamination[4][5].

The following diagram illustrates the decision-making process for the final disposal of this compound.

cluster_decision Disposal Decision cluster_path1 Return to Manufacturer cluster_path2 Incineration A This compound Waste Generated B Is it Unused/ Expired Product? A->B C Is a Take-Back Program Available? B->C Yes E Dispose as Cytotoxic Waste via High-Temperature Incineration B->E No (Contaminated Materials) D Return to Manufacturer C->D Yes C->E No

References

Personal protective equipment for handling Canlitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Canlitinib, a tyrosine kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Proper selection and use of PPE are the primary measures to prevent exposure.[1][2]

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-rated gloves (e.g., nitrile) should be worn.[3][4] Change gloves immediately if they become contaminated, torn, or punctured.[1]
Protective Clothing Disposable GownA disposable gown made of a material resistant to hazardous drugs should be worn.[3] Gowns should have long sleeves and a closed front.[5]
Eye and Face Protection Safety Goggles & Face ShieldUse chemical splash goggles and a full-face shield to protect against splashes.[1][6]
Respiratory Protection N95 RespiratorAn N95 respirator or higher should be used when there is a risk of aerosolization, such as when handling the powder form or during spill cleanup.[4]

Operational Plan for Handling this compound

1. Preparation and Handling:

  • All handling of this compound powder should be performed within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent inhalation of the substance.[1][6]

  • Avoid the formation of dust and aerosols.[7]

  • Ensure adequate ventilation in the handling area.[7]

  • Wash hands thoroughly before and after handling the compound.[8]

2. Spill Management:

  • In the event of a spill, immediately cordon off the area to prevent exposure to others.

  • Personnel involved in the cleanup must wear the full PPE outlined in the table above.

  • For liquid spills, use an absorbent material to contain the substance.[4]

  • For powder spills, carefully cover with a damp absorbent pad to avoid generating dust.[4]

  • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent pads, and any other materials that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Empty Vials: Empty this compound vials should be treated as hazardous waste and disposed of in the same manner as other contaminated materials.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste and not poured down the drain or mixed with general laboratory waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don appropriate PPE B Prepare work area in BSC/CVE A->B C Weigh and handle this compound solid B->C D Dissolve in solvent C->D E Decontaminate work surfaces D->E F Doff PPE correctly E->F G Segregate and label hazardous waste F->G H Dispose of waste per regulations G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.